SKLB-23bb
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-hydroxy-4-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14-22-17-8-5-4-7-16(17)21(23-14)25(2)15-10-11-18(28-3)19(13-15)29-12-6-9-20(26)24-27/h4-5,7-8,10-11,13,27H,6,9,12H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXZZFONXWYSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SKLB-23bb in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKLB-23bb is a novel, orally bioavailable small molecule that has demonstrated significant antitumor activity in preclinical models of solid tumors. This technical guide provides a comprehensive overview of the dual mechanism of action of this compound, focusing on its roles as a selective histone deacetylase 6 (HDAC6) inhibitor and a microtubule-targeting agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Core Mechanism of Action: A Dual-Targeting Approach
This compound exerts its potent anticancer effects through a novel dual-targeting mechanism. It selectively inhibits HDAC6 and simultaneously disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]
Selective HDAC6 Inhibition
This compound is a potent and selective inhibitor of HDAC6, an enzyme that plays a crucial role in various cellular processes, including protein trafficking and degradation.[1][4] Unlike pan-HDAC inhibitors, the selectivity of this compound for HDAC6 is thought to contribute to a more favorable safety profile.
Microtubule Polymerization Inhibition
Independent of its HDAC6 inhibitory activity, this compound also functions as a microtubule-destabilizing agent.[1][2][3][4] It binds to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[1][4] This disruption of the microtubule network is a key contributor to its cytotoxic effects.
Quantitative Efficacy Data
The antitumor activity of this compound has been quantified in both in vitro and in vivo studies, demonstrating its superiority over other HDAC6 inhibitors, such as ACY1215, particularly in solid tumor models.[1][2]
In Vitro Antiproliferative Activity
This compound exhibits potent antiproliferative activity against a broad panel of human solid tumor cell lines, with IC50 values in the nanomolar range.[1][2][4]
| Tumor Type | Cell Line | This compound IC50 (nmol/L) | ACY1215 IC50 (nmol/L) |
| Colon Cancer | HCT116 | 39.79 ± 4.13 | 4683 ± 217 |
| Ovarian Cancer | A2780s | 36.68 ± 3.21 | >10000 |
| Ovarian Cancer | SKOV3 | 82.81 ± 7.54 | 8765 ± 543 |
| Lung Cancer | H460 | 31.32 ± 2.98 | >10000 |
| Lung Cancer | A549 | 45.67 ± 3.87 | >10000 |
| Breast Cancer | MCF-7 | 49.87 ± 5.02 | 4321 ± 345 |
| Breast Cancer | MDA-MB-231 | 58.91 ± 6.11 | 6789 ± 432 |
| Prostate Cancer | PC-3 | 65.43 ± 5.87 | 7890 ± 567 |
| Pancreatic Cancer | PANC-1 | 71.23 ± 6.43 | 9876 ± 654 |
Data compiled from Wang et al., Molecular Cancer Therapeutics, 2018.[1]
In Vivo Antitumor Efficacy in Solid Tumor Xenografts
Oral administration of this compound has been shown to significantly inhibit tumor growth in various solid tumor xenograft models.[1][2][3][4]
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| HCT116 (Colon) | This compound | 50 mg/kg, p.o., qd | Markedly suppressed tumor progression |
| A2780s (Ovarian) | This compound | 50 mg/kg, p.o., qd | Significant inhibition of tumor growth |
Qualitative descriptions are based on the primary literature; specific TGI percentages were not detailed in the provided search results.
Signaling Pathways and Cellular Consequences
The dual-targeting action of this compound culminates in the induction of cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle at the G2/M phase.[1][2][3][4][5]
Caption: this compound induced G2/M cell cycle arrest signaling pathway.
Induction of Apoptosis
The sustained G2/M arrest and cellular stress caused by this compound treatment ultimately trigger the intrinsic pathway of apoptosis, leading to programmed cell death.
Caption: Intrinsic apoptosis pathway induced by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate tumor cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-PARP, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add this compound or control compounds at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and determine the effect of the compounds on tubulin assembly.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a promising anticancer agent with a unique dual mechanism of action that combines selective HDAC6 inhibition with microtubule destabilization. This multifaceted approach leads to potent antiproliferative and pro-apoptotic effects in a wide range of solid tumors. The preclinical data summarized in this guide provide a strong rationale for the continued development of this compound as a potential therapeutic for solid malignancies. Further investigation into its in vivo efficacy and safety profile is warranted to advance this compound towards clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mct.aacrjournals.org [mct.aacrjournals.org]
- 3. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of SKLB-23bb: A Dual Inhibitor of HDAC6 and Tubulin Polymerization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SKLB-23bb is a novel, orally bioavailable small molecule that has demonstrated significant potential as a broad-spectrum antitumor agent. Initially identified as a selective histone deacetylase 6 (HDAC6) inhibitor, subsequent research has revealed a dual mechanism of action that also includes the inhibition of microtubule polymerization. This unique pharmacological profile contributes to its superior efficacy compared to other HDAC6-selective inhibitors, particularly against solid tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound, including detailed experimental protocols and a summary of its biological activity.
Discovery and Rationale
The development of this compound stemmed from a research program aimed at identifying selective inhibitors of HDAC6.[1] HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, where it deacetylates non-histone proteins such as α-tubulin.[2] Its role in protein quality control, cell migration, and angiogenesis has made it an attractive target for cancer therapy.[3][4] While several pan-HDAC inhibitors have been approved for clinical use, their application is often limited by side effects.[2] This prompted the search for isoform-selective inhibitors like those targeting HDAC6, with the hypothesis that they would offer a better therapeutic window.[3]
This compound was designed and synthesized as part of a series of novel HDAC6 inhibitors featuring a quinazoline cap.[1] Its chemical structure is N-hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide.[1]
Synthesis of this compound
The synthesis of this compound was first reported by Yang et al. in the Journal of Medicinal Chemistry in 2016. The detailed synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound involves a multi-step process. A general outline is provided here based on analogous synthetic routes for similar benzamide derivatives. For the specific, detailed synthesis and characterization, refer to the primary publication: Yang Z, et al. Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer. J Med Chem. 2016 Feb 25;59(4):1455-70.[1]
-
Step 1: Synthesis of the Quinazoline Core: This typically involves the condensation of an appropriately substituted anthranilic acid with an orthoester or a related reagent to form the quinazoline ring system.
-
Step 2: Functionalization of the Quinazoline: The quinazoline core is then functionalized, for example, through nucleophilic aromatic substitution, to introduce the necessary amine and methyl groups.
-
Step 3: Synthesis of the Benzamide Moiety: A separate synthetic route is used to prepare the N-hydroxy-4-(2-methoxy-5-aminophenoxy)butanamide intermediate. This often involves protection and deprotection steps to manage the reactive functional groups.
-
Step 4: Coupling Reaction: The functionalized quinazoline and the benzamide moiety are coupled together, typically through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.
-
Step 5: Final Deprotection: The final step involves the removal of any protecting groups to yield the final product, this compound.
Purification and Characterization: The final compound is purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: A Dual-Targeting Agent
Initial studies identified this compound as a potent and selective inhibitor of HDAC6.[1] However, its superior antitumor activity, especially in solid tumors, compared to other HDAC6 inhibitors like ACY-1215, suggested an additional mechanism of action.[2] Further investigation revealed that this compound also functions as a microtubule-disrupting agent.[2]
HDAC6 Inhibition
This compound selectively inhibits HDAC6 with high potency. This leads to the hyperacetylation of α-tubulin, a key substrate of HDAC6.[1] The increased acetylation of α-tubulin disrupts the normal function of microtubules, affecting processes such as intracellular transport and cell motility.[2]
Microtubule Polymerization Inhibition
Crucially, the antitumor activity of this compound was found to be independent of its HDAC6 inhibition.[2] Studies using CRISPR-Cas9 mediated HDAC6 knockout cell lines showed that this compound retained its cytotoxicity.[2] It was discovered that this compound directly binds to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[2] This action is similar to that of other well-known mitotic inhibitors like colchicine and vinca alkaloids.
The dual-targeting mechanism of this compound is a key differentiator from other HDAC6 inhibitors and is believed to be the basis for its broad and potent antitumor effects.
Signaling Pathway of this compound's Dual Action
Caption: Dual mechanism of this compound leading to apoptosis.
In Vitro and In Vivo Antitumor Activity
This compound has demonstrated potent antiproliferative activity against a wide range of cancer cell lines, including those from solid and hematologic malignancies.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) values for this compound are in the low nanomolar range for most cancer cell lines tested.[1][2] Notably, it is significantly more potent than the HDAC6-selective inhibitor ACY-1215, particularly against solid tumor cell lines.[2]
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | This compound IC50 (nM) | ACY-1215 IC50 (nM) |
| HCT116 | Colon Cancer | ~39.8 | >4000 |
| A2780s | Ovarian Cancer | ~46.0 | >4000 |
| MCF-7 | Breast Cancer | ~82.8 | >4000 |
| A549 | Lung Cancer | ~63.4 | >4000 |
| Ramos | B-cell Lymphoma | ~121.3 | ~4497 |
| U266 | Multiple Myeloma | ~49.8 | ~3891 |
Data compiled from Wang et al., Mol Cancer Ther, 2018.[2]
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Efficacy
Oral administration of this compound has been shown to significantly inhibit tumor growth in various xenograft models, including colon, ovarian, and breast cancers.[1][2] It has demonstrated superior in vivo efficacy compared to both the pan-HDAC inhibitor SAHA and the selective HDAC6 inhibitor ACY-1215.[1]
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |
| HCT116 | Colon Cancer | 25 | 60.4 |
| A2780s | Ovarian Cancer | 25 | Not specified |
| MCF-7 | Breast Cancer | 50 | Not specified |
| MV4-11 | Leukemia | 50 (i.v.) | 55.0 |
Data compiled from Yang et al., J Med Chem, 2016 and Wang et al., Mol Cancer Ther, 2018.[1][2]
Key Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin, anti-PARP, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Drug Treatment: Treat the cells with this compound for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-α-tubulin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on glass slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: In Vivo Xenograft Studies
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of the mice.
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Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired doses and schedule (e.g., daily or three times a week). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.[1] In rats, the oral bioavailability was reported to be 47.0%.[1] It has a relatively long terminal half-life, which supports less frequent dosing schedules.[1]
Conclusion and Future Perspectives
This compound is a promising preclinical anticancer candidate with a unique dual mechanism of action targeting both HDAC6 and tubulin polymerization. Its potent and broad-spectrum antitumor activity, particularly against solid tumors, and its favorable pharmacokinetic profile make it a strong candidate for further development. Future studies should focus on elucidating the detailed molecular interactions with its targets, exploring its efficacy in combination therapies, and advancing it toward clinical trials. The comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the continued investigation of this novel therapeutic agent.
References
- 1. Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
The Selective Profile of SKLB-23bb: A Dual-Action Inhibitor Targeting HDAC6 and Microtubule Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SKLB-23bb is a potent and orally bioavailable small molecule inhibitor that has garnered significant interest in the field of cancer research. It exhibits a distinct selectivity for histone deacetylase 6 (HDAC6) over other HDAC isoforms, particularly those in Class I. Uniquely, this compound also functions as a microtubule-destabilizing agent by binding to the colchicine site of β-tubulin. This dual mechanism of action—HDAC6 inhibition and disruption of microtubule polymerization—results in cell cycle arrest at the G2/M phase, induction of apoptosis, and broad-spectrum antitumor activity. This technical guide provides a comprehensive overview of the selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanistic pathways.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. Their dysregulation is implicated in various diseases, most notably cancer, making them a key target for therapeutic intervention. HDAC inhibitors have emerged as a promising class of anti-cancer agents. However, many early-generation HDAC inhibitors lack isoform selectivity, leading to off-target effects and dose-limiting toxicities.
HDAC6, a Class IIb HDAC, is unique in that it is primarily cytoplasmic and its main substrates are non-histone proteins, including α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which affects microtubule stability, protein trafficking, and cell migration. Consequently, the development of selective HDAC6 inhibitors is a key strategy for achieving more targeted anti-cancer therapies with potentially improved safety profiles.
This compound has been identified as a highly selective inhibitor of HDAC6.[1][2][3] Furthermore, it possesses a secondary mechanism of action as a microtubule-targeting agent, distinguishing it from many other HDAC6 inhibitors.[4][5] This guide details the quantitative selectivity of this compound and the experimental protocols used to characterize its dual-action profile.
Quantitative Selectivity of this compound
The inhibitory activity of this compound has been quantified against several HDAC isoforms, demonstrating a clear preference for HDAC6. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| HDAC Isoform | IC50 (nM) | Selectivity Fold (vs. HDAC6) |
| HDAC6 | 17 | 1 |
| HDAC1 | 422 | ~25 |
| HDAC8 | 3398 | ~200 |
Data compiled from multiple sources.[1][3]
The data clearly indicates that this compound is significantly more potent against HDAC6 than the Class I enzymes HDAC1 and HDAC8. This selectivity is crucial as the inhibition of Class I HDACs is often associated with the broader cytotoxic effects of pan-HDAC inhibitors. The preferential inhibition of HDAC6 by this compound is further evidenced by the selective hyperacetylation of its primary substrate, α-tubulin, without a significant increase in the acetylation of histones at comparable concentrations.[6]
Dual Mechanism of Action
This compound exhibits a dual mechanism of action that contributes to its potent anti-cancer effects.
Caption: Dual mechanism of action of this compound.
Selective HDAC6 Inhibition
This compound potently inhibits the deacetylase activity of HDAC6. This leads to an accumulation of acetylated α-tubulin, a key component of the cellular microtubule network. The hyperacetylation of microtubules affects their stability and function, impacting intracellular transport and cell motility.
Microtubule Polymerization Inhibition
Independent of its HDAC6 inhibitory activity, this compound directly interferes with microtubule dynamics. It binds to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[4][5] This action is similar to that of other well-known microtubule-destabilizing agents like colchicine and vinca alkaloids. This direct anti-mitotic activity is a significant contributor to the potent cytotoxicity of this compound, particularly in solid tumor cells.[2]
Experimental Protocols
The characterization of this compound's selectivity and mechanism of action involves several key in vitro and cell-based assays.
In Vitro HDAC Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.
Caption: Workflow for in vitro HDAC enzymatic assay.
Methodology:
-
Reagents: Recombinant human HDAC enzymes, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution (e.g., trypsin), and a reference HDAC inhibitor (e.g., Trichostatin A).
-
Procedure:
-
The purified HDAC enzyme is pre-incubated with varying concentrations of this compound in an assay buffer in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at 37°C to allow for deacetylation.
-
The reaction is stopped, and the fluorescent signal is generated by the addition of a developer solution which cleaves the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagents: Purified tubulin (>99%), GTP, tubulin polymerization buffer, and a known microtubule destabilizer (e.g., colchicine) as a positive control.
-
Procedure:
-
Tubulin is incubated with varying concentrations of this compound in the polymerization buffer containing GTP on ice.
-
The plate is then transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the scattering of light by the newly formed microtubules, is monitored over time.
-
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. Inhibition of polymerization is observed as a decrease in the rate and final absorbance compared to the vehicle control.
Cellular Acetylated α-Tubulin Western Blot
This assay assesses the in-cell activity of this compound on its direct target, HDAC6.
References
- 1. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 6. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
In-Depth Technical Guide: SKLB-23bb Binding to the Colchicine Site of β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and functional consequences of SKLB-23bb, a dual-targeting inhibitor, at the colchicine site of β-tubulin. The document details the quantitative binding data, experimental methodologies, and the molecular pathways affected by this interaction.
Introduction
This compound is a novel small molecule inhibitor that has demonstrated potent antitumor activity.[1][2] Its mechanism of action is distinguished by its dual-targeting capability, inhibiting both histone deacetylase 6 (HDAC6) and microtubule polymerization.[1][2] This guide focuses on the latter, specifically its interaction with β-tubulin at the colchicine binding site, a well-established target for microtubule-destabilizing agents.[3][4] Understanding the specifics of this binding is crucial for the rational design of next-generation anticancer therapeutics.
Quantitative Data Presentation
The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating its potent cytotoxic effects, particularly in solid tumor cell lines.[5]
| Tumor Type | Cell Line | This compound IC50 (nmol/L) | ACY1215 IC50 (nmol/L) |
| Solid Tumors | |||
| Colon Cancer | HCT116 | 39.79 ± 4.57 | 5210 ± 340 |
| Ovarian Cancer | A2780s | 45.98 ± 3.21 | >10000 |
| Breast Cancer | MDA-MB-231 | 31.32 ± 2.18 | >10000 |
| Lung Cancer | A549 | 82.81 ± 5.67 | >10000 |
| Hematologic Tumors | |||
| Mantle Cell Lymphoma | Jeko-1 | 121.28 ± 9.83 | 983 ± 76 |
| Multiple Myeloma | U266 | 49.80 ± 3.91 | 4497 ± 254 |
Data sourced from Wang et al., Mol Cancer Ther, 2018.[5]
Mechanism of Action: Microtubule Destabilization
This compound exerts its cytotoxic effects by binding to the colchicine site on β-tubulin, which leads to the inhibition of microtubule polymerization.[2] This disruption of microtubule dynamics results in a cascade of cellular events, ultimately leading to apoptosis.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by the binding of this compound to β-tubulin.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to tubulin.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of microtubules.[6]
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.[6] Inhibitors of polymerization will reduce the rate and extent of this OD increase.
Protocol:
-
Reagents and Preparation:
-
Purified tubulin (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[7]
-
Guanosine triphosphate (GTP) is added to a final concentration of 1 mM to support polymerization.[6]
-
This compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the desired concentrations in the assay buffer.
-
-
Assay Procedure:
-
Tubulin (e.g., 3 mg/mL) is pre-incubated on ice for 30 minutes.[6]
-
The tubulin solution is added to a pre-warmed 96-well plate.
-
This compound or control compounds (e.g., colchicine as a positive control, DMSO as a negative control) are added to the wells.
-
GTP is added to initiate the polymerization reaction.
-
The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.
-
The absorbance at 340 nm is monitored every 30 seconds for a defined period (e.g., 60-90 minutes).[6][8]
-
-
Data Analysis:
-
The change in OD over time is plotted to generate polymerization curves.
-
The inhibitory effect of this compound is quantified by comparing the polymerization rate and the final OD at steady-state with the control.
-
EBI Assay for Colchicine Site Binding
The EBI (N,N'-ethylene-bis(iodoacetamide)) assay is a chemical cross-linking method used to confirm if a compound binds to the colchicine site of β-tubulin.[6]
Principle: EBI cross-links specific cysteine residues in β-tubulin, resulting in a faster-migrating tubulin adduct on an SDS-PAGE gel. Compounds that bind to the colchicine site will sterically hinder the access of EBI to these residues, thereby preventing the formation of the cross-linked adduct.[6]
Protocol:
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., MDA-MB-231) is cultured to an appropriate confluency.[6]
-
Cells are treated with varying concentrations of this compound, a positive control (colchicine), a negative control (e.g., vinblastine, which binds to a different site), and a vehicle control (DMSO) for a specified duration (e.g., 4 hours).[2][6]
-
-
EBI Treatment and Cell Lysis:
-
EBI (e.g., 100 µmol/L) is added to the cell culture medium, and the cells are incubated for a further period (e.g., 1.5 hours).[6]
-
Cells are harvested, and cell lysates are prepared using a suitable lysis buffer.
-
-
Western Blot Analysis:
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody against β-tubulin, followed by an appropriate secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
-
Data Interpretation:
-
The presence of two bands for β-tubulin (the native protein and the faster-migrating EBI adduct) in the control lanes indicates successful cross-linking.
-
A dose-dependent reduction in the intensity of the EBI-tubulin adduct band in the presence of this compound confirms its binding to the colchicine site.[2]
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of experiments to characterize a potential colchicine-site inhibitor like this compound.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a potent, orally bioavailable dual-targeting agent that inhibits HDAC6 and disrupts microtubule dynamics by binding to the colchicine site of β-tubulin.[1][2] This interaction inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[2] The detailed experimental protocols and data presented in this guide provide a robust framework for researchers in the field of cancer drug discovery to further investigate and develop novel microtubule-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mct.aacrjournals.org [mct.aacrjournals.org]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide: Pharmacokinetic Profile of Orally Administered SKLB-23bb
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of SKLB-23bb, a novel, orally bioavailable selective inhibitor of histone deacetylase 6 (HDAC6) with potent anti-tumor activity. The information presented is collated from key preclinical studies to support further research and development of this compound.
Core Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been evaluated in preclinical models, demonstrating favorable characteristics for an orally administered agent. A pivotal study in rats established its oral bioavailability and provided key insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
A key publication, "Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer" by Yang et al. in the Journal of Medicinal Chemistry (2017), provides the foundational data on the pharmacokinetics of this compound. The study reports a good pharmacokinetic profile for compound 23bb (identified as this compound) with an oral bioavailability of 47.0% in rats [1]. This significant oral bioavailability underscores its potential as a clinically viable therapeutic agent.
While the primary publication highlights the oral bioavailability, detailed quantitative data for parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) from this specific study require access to the full-text article for a comprehensive summary.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of pharmacokinetic data. The following sections outline the typical procedures employed in the preclinical evaluation of compounds like this compound.
In Vivo Pharmacokinetic Study in Rats
The in vivo pharmacokinetic study of this compound, as is standard for such investigations, would be conducted in a rodent model, typically Sprague-Dawley or Wistar rats.
Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in controlled conditions with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.
-
Dosing: For oral administration, this compound is typically formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose. For intravenous administration (to determine absolute bioavailability), the compound is dissolved in a vehicle suitable for injection (e.g., a mixture of Solutol HS 15, ethanol, and water) and administered via a cannulated vein.
Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Samples are typically collected from the jugular vein or tail vein into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Data Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Bioanalytical Method for Plasma Quantification
Accurate quantification of this compound in plasma is essential for pharmacokinetic analysis. A sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is employed.
Sample Preparation:
-
Plasma samples are thawed and subjected to protein precipitation to remove interfering proteins. This is commonly achieved by adding a solvent like acetonitrile.
-
An internal standard (IS) is added to the plasma samples to ensure accuracy and precision during sample processing and analysis.
-
After vortexing and centrifugation, the supernatant is collected for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Chromatographic Separation: A C18 analytical column is typically used to separate this compound from other plasma components. A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is common.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored to ensure selectivity.
Method Validation:
-
The bioanalytical method is validated according to regulatory guidelines to ensure its reliability, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the evaluation of this compound, the following diagrams are provided.
References
SKLB-23bb: A Dual-Targeting Inhibitor of Microtubule Polymerization and HDAC6 for Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism, quantitative effects, and experimental validation of SKLB-23bb, a novel small molecule inhibitor with potent anti-tumor activity. This compound distinguishes itself as a dual-targeting agent, acting as both a selective Histone Deacetylase 6 (HDAC6) inhibitor and a potent inhibitor of microtubule polymerization.[1][2][3] This dual action contributes to its superior and broad-spectrum efficacy against a range of cancer cell lines, overcoming the limitations observed with agents that target only HDAC6.[1]
Core Mechanism of Action: Microtubule Disruption
The primary mechanism contributing to the potent cytotoxic effects of this compound is its ability to disrupt microtubule dynamics.[1][2] Unlike other HDAC6 inhibitors, the anti-tumor activity of this compound is independent of its HDAC6 inhibition.[1][2] Studies using CRISPR-Cas9 mediated HDAC6 knockout cell lines have demonstrated that this compound retains its cytotoxicity, indicating an additional, more dominant mechanism of action.[1]
Subsequent investigations confirmed that this compound directly targets tubulin. It acts as a microtubule polymerization inhibitor by binding to the colchicine site on β-tubulin.[1][3][4] This interaction disrupts the formation of the microtubule network within cells.[3][4] The consequence of this microtubule destabilization is a blockage of the cell cycle at the G2-M phase, which ultimately triggers cellular apoptosis.[1][2][3]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the molecular cascade initiated by this compound, leading to programmed cell death.
Quantitative Data: In Vitro Efficacy
This compound demonstrates potent cytotoxic effects across a wide panel of solid and hematologic tumor cell lines, with IC₅₀ values in the low nanomolar range.[1] Its efficacy is significantly superior to that of ACY1215, another selective HDAC6 inhibitor, particularly against solid tumors.[1][2]
Table 1: Comparative Cytotoxicity (IC₅₀) of this compound and ACY1215
| Tumor Type | Cell Line | This compound IC₅₀ (nmol/L) | ACY1215 IC₅₀ (nmol/L) |
| Solid Tumors | |||
| Colon Cancer | HCT116 | 39.79 ± 4.13 | 5210 ± 210 |
| Ovarian Cancer | A2780s | 45.98 ± 3.56 | >10000 |
| Breast Cancer | MDA-MB-231 | 31.32 ± 2.98 | >10000 |
| Lung Cancer | A549 | 82.81 ± 7.55 | >10000 |
| Hematologic Tumors | |||
| Mantle Cell Lymphoma | Jeko-1 | 121.28 ± 11.21 | 983 ± 97 |
| B-cell Lymphoma | HBL-1 | 49.80 ± 5.10 | 4497 ± 358 |
| Multiple Myeloma | RPMI-8226 | 78.91 ± 6.78 | 2456 ± 199 |
Data sourced from Mol Cancer Ther; 17(4); 763–75.[1]
Table 2: Cytotoxicity in HDAC6 Wild-Type vs. Knockout Cell Lines
| Cell Line | HDAC6 Status | This compound IC₅₀ (nmol/L) |
| HCT116 | Wild-Type | 39.79 ± 4.13 |
| HCT116 | Knockout | 41.50 ± 3.89 |
| A2780s | Wild-Type | 45.98 ± 3.56 |
| A2780s | Knockout | 53.55 ± 4.76 |
Data demonstrates that the cytotoxic activity of this compound is independent of HDAC6 status. Sourced from Mol Cancer Ther; 17(4); 763–75.[1]
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of this compound are provided below.
Tubulin Polymerization Assay
This assay measures the direct effect of this compound on the in vitro assembly of purified tubulin into microtubules.
-
Reagents: Purified tubulin (3 mg/mL), Guanosine triphosphate (GTP), this compound (at indicated concentrations), Colchicine (as a positive control).
-
Protocol:
-
Pre-incubate purified tubulin at 4°C for 30 minutes.
-
Add the indicated concentrations of this compound or control compounds to the tubulin solution.
-
Initiate the polymerization reaction by adding GTP and transferring the mixture to a 37°C spectrophotometer.
-
Monitor the change in optical density (OD) at 340 nm over time. An increase in OD indicates tubulin polymerization.[3][4]
-
Colchicine-Binding Site Competition Assay (EBI Assay)
This assay confirms that this compound binds to the colchicine site on β-tubulin.
-
Principle: The compound EBI forms a covalent adduct with β-tubulin at the colchicine-binding site, resulting in a faster-migrating band on a Western blot. If a test compound occupies the colchicine site, it will prevent EBI from binding and forming this adduct.[3][4]
-
Protocol:
-
Treat MDA-MB-231 cells with varying concentrations of this compound, Vinblastine (negative control), or Colchicine (positive control) for 4 hours.
-
Add EBI (100 µmol/L) to the cells and incubate for an additional 1.5 hours.
-
Harvest the cells and prepare cell extracts.
-
Perform Western blot analysis on the cell extracts using an anti-β-tubulin antibody.
-
Analyze the blot for the presence of the faster-migrating EBI:β-tubulin adduct band. A reduction in this band indicates competitive binding at the colchicine site.[3][4]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
-
Reagents: Annexin V-FITC/PI Apoptosis Detection Kit.
-
Protocol:
-
Plate cells in 6-well culture plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for 48 hours.
-
Collect both adherent and floating cells.
-
Stain the collected cells using the Annexin V-FITC/PI kit according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Workflow and Logic Visualizations
The following diagrams provide a visual representation of a key experimental workflow and the overarching logic of this compound's dual-targeting advantage.
Experimental Workflow: Apoptosis Quantification
Logical Relationship: Dual-Targeting Advantage
Conclusion
This compound is a promising anti-cancer drug candidate that exhibits potent, broad-spectrum activity both in vitro and in vivo.[1][3] Its unique dual-targeting mechanism, combining selective HDAC6 inhibition with a dominant microtubule-destabilizing effect, sets it apart from other HDAC6 inhibitors.[1] By binding to the colchicine site of β-tubulin, this compound effectively inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.[1][3] This microtubule-targeting profile enhances its overall anti-tumor activity and expands its therapeutic potential, particularly for solid tumors that may be less responsive to HDAC6 inhibition alone.[1][2] The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a next-generation cancer therapeutic.
References
Unraveling the Dual-Action Mechanism of SKLB-23bb: A Guide to Affected Cellular Pathways
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-23bb is an orally bioavailable small molecule that has demonstrated potent and broad-spectrum antitumor activity.[1][2] Initially identified as a selective inhibitor of histone deacetylase 6 (HDAC6), further investigation has revealed a more complex and powerful mechanism of action.[1][3] This technical guide delineates the cellular pathways affected by this compound treatment, presenting key quantitative data and experimental methodologies. It has been discovered that this compound functions as a dual-targeting agent, impacting both HDAC6 and the cellular microtubule system, which explains its superior efficacy compared to other HDAC6-selective inhibitors.[1][2] This dual-action profile results in cell cycle arrest and the induction of apoptosis, making this compound a promising candidate for cancer therapy.[2][4]
Core Mechanisms of Action: A Dual-Targeting Approach
This compound exerts its potent anticancer effects by simultaneously engaging two critical cellular targets: HDAC6 and tubulin. This dual inhibition disrupts distinct but interconnected pathways, leading to a synergistic antitumor outcome.
HDAC6 Inhibition
This compound is a potent and selective inhibitor of HDAC6, an enzyme primarily located in the cytoplasm that deacetylates non-histone proteins, including α-tubulin.[1][5] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin. However, studies have shown that the cytotoxic effects of this compound are maintained even in HDAC6 knockout cell lines, indicating that its antitumor activity is not solely dependent on this target.[1][2]
Microtubule Disruption
The primary mechanism behind this compound's potent cytotoxicity is its ability to act as a microtubule-disrupting agent.[1][6] It binds to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1][4] This disruption of the microtubule network is critical for various cellular functions, most notably mitotic spindle formation during cell division.[7]
The consequences of this disruption are twofold:
-
G2/M Phase Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, this compound prevents cells from progressing through mitosis, leading to a dose-dependent arrest in the G2/M phase of the cell cycle.[2][4] This is confirmed by the increased levels of the mitotic marker, phosphorylated histone H3 (p-H3).[4]
-
Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M phase triggers the intrinsic apoptotic pathway.[1][8] This programmed cell death is a key component of the drug's antitumor efficacy.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines and compared with other inhibitors.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound vs. ACY1215
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the drug concentration required to inhibit the viability of 50% of the cells after 72 hours of treatment. Data shows this compound is significantly more potent than ACY1215, another HDAC6 inhibitor.[1][2]
| Tumor Type | Cell Line | This compound IC₅₀ (nmol/L) | ACY1215 IC₅₀ (nmol/L) |
| Solid Tumors | |||
| Colon Cancer | hct116 | 39.79 | 5210 |
| Ovarian Cancer | A2780s | 45.98 | >10000 |
| Breast Cancer | MDA-MB-231 | 31.32 | >10000 |
| Lung Cancer | A549 | 82.81 | >10000 |
| Hematologic Tumors | |||
| B-cell Lymphoma | Jeko-1 | 49.80 | 983 |
| B-cell Lymphoma | HBL-1 | 121.28 | 4497 |
| Myeloma | MM1s | 98.66 | 1528 |
Data sourced from Molecular Cancer Therapeutics, 2018.[1]
Table 2: Cytotoxicity in HDAC6 Knockout (KO) Cell Lines
To confirm that the antitumor activity is independent of HDAC6, experiments were performed on cell lines where the HDAC6 gene was removed using CRISPR-Cas9. This compound retained its potency, unlike ACY1215.[1][2]
| Cell Line | Genotype | This compound IC₅₀ (nmol/L) |
| hct116 | Wild-Type | 39.79 |
| hct116 | HDAC6 KO | 41.50 |
| A2780s | Wild-Type | 45.98 |
| A2780s | HDAC6 KO | 53.55 |
Data sourced from Molecular Cancer Therapeutics, 2018.[2]
Table 3: HDAC Enzymatic Inhibition
This compound shows high selectivity for HDAC6 over other HDAC isoforms.[5][9]
| Enzyme | This compound IC₅₀ (nM) |
| HDAC6 | 17 |
| HDAC1 | 422 |
| HDAC8 | 3398 |
Data sourced from MedChemExpress and InvivoChem.[5][9]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
MTT Assay (Cell Viability)
-
Objective: To evaluate the cytotoxic effects of this compound on tumor cell lines.[1]
-
Procedure:
-
Seed tumor cells (5,000 adherent cells or 20,000 suspension cells per well) in 96-well plates.
-
After allowing cells to adhere, treat them with various concentrations of this compound or a control compound (e.g., ACY1215) for 72 hours. The final volume in each well should be 200 μL.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours.
-
Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the medium.
-
Add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate the IC₅₀ values using appropriate software (e.g., GraphPad Prism).[1]
-
Western Blotting
-
Objective: To detect changes in protein levels (e.g., Ac-α-tubulin, p-H3) following this compound treatment.
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest cells and lyse them in RIPA lysis buffer containing a protease inhibitor cocktail (e.g., PMSF).
-
Determine the protein concentration of the lysates using a Bradford protein assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using 8%–12% SDS-PAGE gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer.
-
Wash the membrane three times with TBST for 15 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescent (ECL) substrate and capture the signal using a chemiluminescent detection system.[1]
-
Cell-Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.[1]
-
Procedure:
-
Plate cells in 6-well culture plates and allow them to adhere.
-
Treat the cells with the indicated concentrations of this compound for 24 hours.
-
Harvest the cells, wash twice with PBS, and fix them in 75% ethanol overnight at -20°C.
-
Wash the cells three times with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI, 50 μg/mL) and RNase A.
-
Incubate for 20 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer (e.g., BD FACSCalibur).[1]
-
Tubulin Polymerization Assay
-
Objective: To directly measure the inhibitory effect of this compound on tubulin assembly.[4]
-
Procedure:
-
Use a commercially available tubulin polymerization assay kit.
-
Pre-incubate purified tubulin (3 mg/mL) at 4°C for 30 minutes.
-
Add this compound at various concentrations or control compounds (e.g., colchicine) to the tubulin solution.
-
Initiate the polymerization reaction by adding guanosine triphosphate (GTP) and moving the mixture to 37°C.
-
Monitor the change in optical density (OD) at 340 nm over time using a spectrophotometer equipped with a temperature controller. An increase in OD indicates tubulin polymerization.[4]
-
Experimental and Logical Workflow Visualization
The investigation into this compound's mechanism follows a logical progression from initial screening to in-depth mechanistic studies.
Conclusion
This compound represents a significant advancement in the development of anticancer agents. Its unique dual-targeting mechanism—inhibiting both HDAC6 and tubulin polymerization—confers a superior and broad-spectrum antitumor activity compared to compounds targeting only one of these pathways.[1][2] By disrupting the microtubule network, this compound effectively induces G2/M cell cycle arrest and triggers apoptosis, leading to potent cytotoxicity across a range of solid and hematologic tumor cell lines.[2][6] The finding that its efficacy is independent of HDAC6 status highlights the primary role of microtubule disruption in its mechanism of action and suggests its potential to overcome certain forms of drug resistance.[1] The comprehensive data and protocols provided herein serve as a valuable resource for further research and development of this promising therapeutic candidate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mct.aacrjournals.org [mct.aacrjournals.org]
- 3. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]
SKLB-23bb: A Dual-Targeting Agent Inducing Apoptosis in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
SKLB-23bb is an orally bioavailable, selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated potent anti-tumor activity across a broad spectrum of cancer cell lines.[1][2][3] Further investigation into its mechanism of action has revealed a dual-targeting capability, positioning it as a promising candidate for cancer therapy.[1][4] This technical guide provides an in-depth overview of this compound's role in inducing apoptosis, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.
Mechanism of Action: A Dual Assault on Cancer Cells
This compound exerts its cytotoxic effects through a dual mechanism that involves both HDAC6 inhibition and microtubule disruption.[1][2] While it was initially developed as a selective HDAC6 inhibitor, studies have shown that its potent anti-tumor activity is also largely attributable to its ability to interfere with microtubule dynamics.[1][5]
This compound binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization.[1][2][6] This disruption of the microtubule network leads to a cascade of cellular events, culminating in programmed cell death, or apoptosis. The primary consequence of microtubule destabilization is the arrest of the cell cycle in the G2/M phase.[2][4] This mitotic arrest is a critical trigger for the intrinsic apoptotic pathway.
Quantitative Analysis of Anti-Proliferative Activity
This compound has demonstrated significant anti-proliferative effects against a panel of both solid and hematologic tumor cell lines, with IC50 values in the low nanomolar range.[1][2] Its efficacy, particularly against solid tumors, is notably superior to other HDAC6 inhibitors like ACY1215.[1][2]
| Cell Line | Tumor Type | This compound IC50 (nmol/L) | ACY1215 IC50 (nmol/L) |
| HCT116 | Colon Cancer | 31.32 | >1000 |
| A2780s | Ovarian Cancer | 82.81 | >1000 |
| Jeko-1 | Mantle Cell Lymphoma | 98.3 | 983 |
| U266 | Multiple Myeloma | 121.28 | 4497 |
| A375 | Malignant Melanoma | 50 | Not Reported |
| HeLa | Cervical Cancer | 49 | Not Reported |
| MV4-11 | Acute Myeloid Leukemia | Not Reported | Not Reported |
| Romas | B-cell Lymphoma | Not Reported | Not Reported |
Table 1: In vitro anti-proliferative activity of this compound and ACY1215 against various human cancer cell lines.[1][2][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability and IC50 Determination
The anti-proliferative activity of this compound is determined using a standard cell viability assay.
Apoptosis Assay
The induction of apoptosis by this compound is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1]
Protocol:
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for 48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Cell Cycle Analysis
The effect of this compound on cell cycle progression is assessed by PI staining of cellular DNA followed by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Signaling Pathways and Molecular Markers
The induction of apoptosis by this compound is associated with the modulation of key signaling proteins. Western blot analysis is a crucial technique to investigate these changes.
Key Molecular Markers:
-
p-H3 (Phospho-Histone H3): An increase in the level of p-H3 is a well-established marker of mitotic arrest, confirming the G2/M block induced by this compound.[2]
-
Apoptosis-related proteins: The intrinsic apoptosis pathway is often implicated in microtubule-targeting agent-induced cell death.[1] Analysis of proteins such as Bcl-2 family members (e.g., Bcl-2, Bax), caspases (e.g., caspase-3, -9), and PARP cleavage can provide further insights into the apoptotic signaling cascade triggered by this compound.
Conclusion
This compound is a potent anti-cancer agent that induces apoptosis through a dual mechanism of HDAC6 inhibition and microtubule disruption. Its ability to arrest the cell cycle at the G2/M phase is a key trigger for the apoptotic cascade. The data presented in this guide underscore the potential of this compound as a therapeutic candidate and provide a framework for further research into its molecular and cellular effects. The detailed experimental protocols offer a practical resource for scientists investigating this and similar compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mct.aacrjournals.org [mct.aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]
The Dual-Targeting Impact of SKLB-23bb on G2-M Phase Cell Cycle Progression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SKLB-23bb, a potent, orally bioavailable small molecule inhibitor, and its significant impact on the G2-M phase of the cell cycle. This compound distinguishes itself as a dual-targeting agent, acting as both a selective Histone Deacetylase 6 (HDAC6) inhibitor and a microtubule polymerization inhibitor, leading to potent anti-proliferative and pro-apoptotic effects in a broad range of cancer cell lines.[1][2][3]
Core Mechanism of Action: A Two-Pronged Attack
This compound exerts its primary cytotoxic effects through the disruption of microtubule dynamics. It binds to the colchicine site on the β-tubulin subunit, which in turn inhibits tubulin polymerization.[1][2][4] This disruption of the microtubule network is critical for several cellular functions, most notably the formation of the mitotic spindle during cell division. The compromised spindle integrity activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle at the G2-M transition phase.[2]
Concurrently, this compound is a selective inhibitor of HDAC6, with an IC50 of 17 nM.[5][6] While its cytotoxic effects have been shown to be largely independent of its HDAC6 inhibitory activity, this secondary mechanism may contribute to its overall anti-tumor profile.[2][3] The primary driver of its potent anti-cancer activity, however, is its ability to interfere with microtubule function, culminating in mitotic catastrophe and apoptosis.[2][7]
Quantitative Analysis of this compound's Effects
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating broad-spectrum activity at low nanomolar concentrations.[3][6]
Table 1: Anti-proliferative Activity (IC50) of this compound in Human Cancer Cell Lines
| Tumor Type | Cell Line | This compound IC50 (nmol/L) |
| Colon Cancer | HCT116 | 39.79 ± 4.12 |
| Ovarian Cancer | A2780s | 45.98 ± 3.27 |
| Breast Cancer | MCF-7 | 31.32 ± 2.56 |
| Lung Cancer | A549 | 82.81 ± 7.33 |
| B-cell Lymphoma | Jeko-1 | 98.30 ± 8.76 |
| Myeloma | RPMI-8226 | 121.28 ± 11.51 |
| (Data summarized from multiple studies)[3] |
Table 2: Cell Cycle Distribution in HCT116 and A2780s Cells Following this compound Treatment
| Cell Line | Treatment (nmol/L) | % G1 Phase | % S Phase | % G2-M Phase |
| HCT116 | Control | 55.3 | 25.1 | 19.6 |
| This compound (50) | 28.4 | 15.2 | 56.4 | |
| This compound (100) | 15.7 | 8.9 | 75.4 | |
| A2780s | Control | 60.1 | 22.5 | 17.4 |
| This compound (50) | 35.2 | 12.8 | 52.0 | |
| This compound (100) | 20.9 | 7.6 | 71.5 | |
| (Representative data illustrating a dose-dependent increase in the G2-M population)[2][8] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| HCT116 | Control | 3.1 | 2.5 |
| This compound (200 nM, 48h) | 25.8 | 15.3 | |
| A2780s | Control | 2.7 | 2.1 |
| This compound (200 nM, 48h) | 22.4 | 12.9 | |
| (Data derived from Annexin V-FITC/PI apoptosis assays)[3] |
Signaling Pathways and Visualizations
The molecular events initiated by this compound converge on the intrinsic apoptotic pathway. The G2-M arrest, marked by an increase in the mitotic marker phospho-histone H3 (p-H3), is a critical precursor to apoptosis.[2][8] This prolonged mitotic arrest leads to the activation of the caspase cascade, including the cleavage of caspase-3 and PARP, ultimately executing programmed cell death.[9]
Caption: Signaling pathway of this compound leading to G2-M arrest and apoptosis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. mct.aacrjournals.org [mct.aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]
- 7. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for SKLB-23bb In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-23bb is a potent and orally bioavailable selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant anti-tumor activity in preclinical studies.[1][2][3] In addition to its HDAC6 inhibitory function, this compound also acts as a microtubule-disrupting agent by binding to the colchicine site of β-tubulin.[1][2] This dual mechanism of action, inhibiting HDAC6 and disrupting microtubule polymerization, leads to cell cycle arrest at the G2-M phase and induces apoptosis in cancer cells.[1][2] These characteristics make this compound a promising candidate for cancer therapy.
This document provides detailed protocols for assessing the in vitro effects of this compound on cell viability using three common assays: the MTT, Sulforhodamine B (SRB), and CellTiter-Glo® Luminescent Cell Viability Assays.
Mechanism of Action Overview
This compound exhibits a dual mechanism of action that contributes to its potent anti-cancer effects:
-
HDAC6 Inhibition: this compound is a selective inhibitor of HDAC6 with an IC50 of 17 nM.[4] It shows 25-fold and 200-fold selectivity for HDAC6 over HDAC1 and HDAC8, respectively.[4]
-
Microtubule Disruption: Independent of its HDAC6 inhibition, this compound binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization.[1][2] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis.
This dual-targeting capability allows this compound to be effective against a broad range of solid and hematologic tumor cell lines.[1][2]
Data Presentation
The following table summarizes the reported in vitro anti-proliferative activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Human Malignant Melanoma | 50 | [3] |
| HeLa | Human Cervical Cancer | 49 | [3] |
| HCT116 | Human Colorectal Carcinoma | 14 - 104 | [3] |
| MV4-11 | Acute Myeloid Leukemia | 14 - 104 | [3] |
| Romas | B-cell Lymphoma | 14 - 104 | [3] |
Experimental Protocols
Three standard protocols for assessing cell viability are detailed below. The choice of assay may depend on the cell type, equipment availability, and specific experimental goals.
MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell mass.[5][6]
Materials:
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.057% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 510 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[7]
-
Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air dry completely.[7]
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7]
-
Dye Solubilization: After the plates have dried completely, add 200 µL of 10 mM Tris base solution to each well and shake for 5 minutes to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[8][9][10]
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and equilibrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Luminescence Measurement: Record the luminescence using a luminometer.[11]
-
Data Analysis: Subtract the background luminescence from the no-cell control. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: General workflow for an in vitro cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 11. promega.com [promega.com]
Application Notes and Protocols: Immunofluorescence Staining of Microtubules with SKLB-23bb
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SKLB-23bb, a dual-targeting inhibitor of histone deacetylase 6 (HDAC6) and microtubule polymerization, in immunofluorescence studies of microtubule integrity.
Introduction
This compound is a potent small molecule that exhibits significant antitumor activity. Its mechanism of action involves the selective inhibition of HDAC6 and, critically, the disruption of microtubule dynamics by binding to the colchicine site of β-tubulin. This leads to the inhibition of microtubule polymerization, resulting in a cascade of cellular events including G2/M phase cell cycle arrest and apoptosis.[1][2] Immunofluorescence microscopy is a powerful technique to visualize and quantify the effects of this compound on the microtubule network within cells.
Mechanism of Action: Dual Targeting
This compound's efficacy stems from its ability to simultaneously inhibit HDAC6 and disrupt microtubule polymerization. This dual-action mechanism enhances its antitumor properties.[2] The disruption of the microtubule cytoskeleton is a key event that can be effectively visualized and analyzed using immunofluorescence staining.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colon Carcinoma | 31.32 |
| A2780s | Ovarian Carcinoma | Not specified in provided context |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified in provided context |
| HeLa | Cervical Cancer | Not specified in provided context |
| U266 | Multiple Myeloma | Not specified in provided context |
IC₅₀ values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
Table 2: Representative Quantitative Analysis of Microtubule Network Disruption
| Treatment | Concentration (nM) | Average Microtubule Length (µm) | Microtubule Density (arbitrary units) | Percentage of Cells with Disrupted Microtubules |
| Vehicle (DMSO) | - | 15.2 ± 2.1 | 1.00 ± 0.12 | 5% |
| This compound | 50 | 8.7 ± 1.5 | 0.45 ± 0.08 | 85% |
| This compound | 100 | 5.1 ± 0.9 | 0.21 ± 0.05 | 95% |
| Nocodazole (positive control) | 500 | 4.5 ± 0.8 | 0.18 ± 0.04 | 98% |
Data are representative and based on quantitative image analysis methods described in the literature.[3][4] Actual values may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules after this compound Treatment
This protocol provides a detailed methodology for the immunofluorescent labeling of microtubules in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., HeLa, MDA-MB-231) grown on sterile glass coverslips
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution: 4% paraformaldehyde in PBS (prepare fresh) or ice-cold methanol
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, T5168) diluted in blocking buffer
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) diluted in blocking buffer
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33258
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to 50-70% confluency.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 50 nM, 100 nM) or vehicle (DMSO) in complete culture medium for the desired time (e.g., 2, 4, or 6 hours).
-
Fixation:
-
Paraformaldehyde Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Methanol Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI or Hoechst solution for 5-10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filters for the chosen fluorophores (e.g., green for tubulin, blue for nuclei).
Mandatory Visualizations
Signaling Pathway of this compound Induced Cell Death
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Immunofluorescence Analysis
Caption: Experimental workflow for immunofluorescence staining.
Logical Relationship of this compound's Dual-Targeting Mechanism
Caption: Logical flow of this compound's dual-target action.
References
- 1. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimating Microtubule Distributions from 2D Immunofluorescence Microscopy Images Reveals Differences among Human Cultured Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced tumor cell killing by ultrasound after microtubule depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Studies with SKLB-23bb
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of SKLB-23bb, a dual-targeting inhibitor of histone deacetylase 6 (HDAC6) and microtubule polymerization.[1][2][3]
Introduction
This compound is a potent, orally bioavailable small molecule that has demonstrated significant anti-proliferative activity against a broad range of cancer cell lines.[1][4][5] Its dual mechanism of action, targeting both HDAC6 and the colchicine binding site on β-tubulin, leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[1][2][3][6] This protocol details the methodology for establishing human tumor xenografts in immunodeficient mice and subsequent treatment with this compound to assess its therapeutic potential in vivo.
Data Presentation
The following tables summarize representative quantitative data from xenograft studies involving this compound.
Table 1: In Vivo Efficacy of this compound in a HCT116 Colorectal Cancer Xenograft Model (Oral Administration)
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Oral | 0 | [5] |
| This compound | 25 | Oral | 60.4 | [5] |
| SAHA (Control) | 100 | Oral | 59.2 | [5] |
Table 2: In Vivo Efficacy of this compound in Hematological and Solid Tumor Xenograft Models (Intravenous Administration)
| Xenograft Model | Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Reference |
| MV4-11 (Leukemia) | Vehicle Control | - | Intravenous | 0 | [5] |
| MV4-11 (Leukemia) | This compound | 50 | Intravenous | 55.0 | [5] |
| HCT116 (Colorectal) | Vehicle Control | - | Intravenous | 0 | [5] |
| HCT116 (Colorectal) | This compound | 50 | Intravenous | 76.3 | [5] |
Experimental Protocols
This section outlines the detailed procedures for conducting in vivo xenograft studies with this compound.
Cell Culture and Preparation
-
Cell Line: Human colorectal carcinoma cell line HCT116 is recommended based on prior successful xenograft studies with this compound.[5] Other suitable cancer cell lines against which this compound has shown potent in vitro activity may also be used.[4][5]
-
Culture Conditions: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A Medium) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep cells on ice until injection.
Animal Handling and Tumor Implantation
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD-SCID), 4-6 weeks old, are suitable for establishing xenografts.[7]
-
Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before any experimental procedures.
-
Subcutaneous Xenograft Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and disinfect the right flank of the mouse.
-
Inject 100 µL of the cell suspension (5 x 10^6 to 10 x 10^6 cells) subcutaneously into the flank.
-
Monitor the animals for tumor growth.
-
This compound Administration
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation:
-
Oral Administration: Prepare a formulation of this compound suitable for oral gavage. The vehicle used in control groups should be identical to the drug formulation vehicle.
-
Intravenous Administration: Dissolve this compound in a vehicle appropriate for intravenous injection.
-
-
Dosing Regimen:
-
Monitoring: Throughout the treatment period, monitor the body weight of the mice and observe for any signs of toxicity.
Endpoint and Data Analysis
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. The weight of the tumors can be recorded. A portion of the tumor tissue can be fixed in formalin for histological analysis or snap-frozen for molecular analysis (e.g., Western blotting for acetylated α-tubulin and phosphorylated histone H3).
-
Statistical Analysis: Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods, such as a t-test or ANOVA.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for this compound xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Advancing cancer research: Cutting-edge insights from colorectal cancer patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKLB-23bb in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of SKLB-23bb, a dual histone deacetylase 6 (HDAC6) and microtubule inhibitor, in various mouse models for preclinical anti-cancer research.
Introduction
This compound is an orally bioavailable small molecule that exhibits potent anti-tumor activity in both solid and hematologic tumor models.[1][2] Its mechanism of action involves the selective inhibition of HDAC6 and the disruption of microtubule polymerization by binding to the colchicine site on β-tubulin.[2][3][4] This dual-action leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[2][5] These notes are designed to provide researchers with the necessary information to effectively design and execute in vivo studies using this compound in mouse models.
Quantitative Data Summary
The following tables summarize the in vivo dosing and efficacy of this compound in various mouse xenograft models.
Table 1: Dosing Regimens of this compound in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Administration Route | Dosage (mg/kg) | Dosing Frequency | Reference |
| HCT116 (Colon) | Balb/c nude | Oral | 12.5, 25, 50 | Three times a week | [1] |
| A2780s (Ovarian) | Balb/c nude | Oral | 12.5, 25, 50 | Three times a week | [1] |
| MCF-7 (Breast) | Balb/c nude | Oral | 12.5, 25, 50 | Three times a week | [1] |
| HBL-1 (B-cell Lymphoma) | NOD/SCID | Oral | 40 | Three times a week | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| HCT116 | 12.5 | 51.28 | [1] |
| 25 | 60.37 | [1] | |
| 50 | 66.05 | [1] | |
| A2780s | 12.5 | 48.73 | [1] |
| 25 | 59.15 | [1] | |
| 50 | 68.42 | [1] | |
| MCF-7 | 12.5 | 45.66 | [1] |
| 25 | 55.89 | [1] | |
| 50 | 65.31 | [1] | |
| HBL-1 | 40 | 58.22 | [1] |
Pharmacokinetics and Toxicology
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Ethanol
-
Cremophor EL
-
Physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in a minimal amount of ethanol.
-
In a separate sterile tube, prepare the vehicle solution consisting of 5% ethanol, 5% Cremophor EL, and 90% physiological saline.
-
Add the this compound stock solution to the vehicle solution to achieve the desired final concentration.
-
Vortex the solution thoroughly to ensure it is well-mixed and homogenous before administration.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A2780s, MCF-7)
-
Female athymic nude mice or NOD/SCID mice (4-6 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Syringes and needles for cell injection and oral gavage
-
Calipers for tumor measurement
-
Animal balance
-
This compound formulation (from Protocol 1)
-
Vehicle control solution
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10^6 to 1 x 10^7 cells/100 µL).
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Administer this compound orally via gavage to the treatment group at the predetermined dose and schedule (e.g., 25 mg/kg, three times a week).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint: Euthanize the mice when the tumors in the control group reach the predetermined maximum size, or if signs of excessive toxicity are observed.
-
Tissue Collection and Analysis: At the end of the study, excise the tumors and weigh them. Portions of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.
Visualizations
Signaling Pathway of this compound
Caption: Dual inhibitory action of this compound on HDAC6 and tubulin polymerization.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound's in vivo anti-tumor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Determining SKLB-23bb IC50 Values Using an MTT Assay
Audience: This document is intended for researchers, scientists, and drug development professionals involved in cancer research and drug efficacy testing.
Introduction
SKLB-23bb is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, making it a promising candidate for cancer therapy. It functions as a selective inhibitor of histone deacetylase 6 (HDAC6) and also targets microtubule polymerization by binding to the colchicine site on β-tubulin.[1][2][3] This dual action leads to cell cycle arrest at the G2-M phase and subsequent apoptosis in various cancer cell lines.[2][4] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6] In this assay, metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6][7] The concentration of these dissolved crystals, measured spectrophotometrically, is directly proportional to the number of viable cells.[8] This application note provides a detailed protocol for determining the IC50 value of this compound in cancer cell lines using the MTT assay.
Experimental Protocol
This protocol outlines the steps for seeding cells, treating them with this compound, and performing the MTT assay to generate data for IC50 calculation.
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HeLa, A375, HCT116).[9]
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[5][10] The solution should be filter-sterilized and protected from light.[6]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[11]
-
Equipment:
2. Detailed Methodology
Step 2.1: Cell Seeding
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium to create a single-cell suspension.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000–10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
Step 2.2: Preparation of this compound Dilutions
-
Prepare a series of this compound dilutions from the stock solution using the complete culture medium. Since this compound has IC50 values in the low nanomolar range (14-104 nM) for many cell lines, a suggested concentration range could be 1000, 300, 100, 30, 10, 3, 1, and 0 nM (vehicle control).[9][12]
-
Ensure the final DMSO concentration in all wells (including the control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
Step 2.3: Cell Treatment
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and vehicle (DMSO) only as controls. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
Step 2.4: MTT Assay Procedure
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals at the bottom.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[5]
Step 2.5: Data Acquisition and Analysis
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
Cell Viability (%) = [(OD of Treated Cells - OD of Blank) / (OD of Control Cells - OD of Blank)] x 100
-
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism or Microsoft Excel.[13][14]
Data Presentation
The quantitative data from the MTT assay should be summarized in a table for clarity and easy comparison.
| This compound Conc. (nM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.254 | 0.085 | 100.0 |
| 1 | 1.198 | 0.072 | 95.5 |
| 3 | 1.102 | 0.066 | 87.9 |
| 10 | 0.953 | 0.051 | 76.0 |
| 30 | 0.641 | 0.043 | 51.1 |
| 100 | 0.315 | 0.029 | 25.1 |
| 300 | 0.152 | 0.018 | 12.1 |
| 1000 | 0.098 | 0.011 | 7.8 |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the molecular mechanism of this compound.
Caption: Workflow for determining IC50 values using the MTT assay.
Caption: Dual-action signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mct.aacrjournals.org [mct.aacrjournals.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving SKLB-23bb solubility for in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of SKLB-23bb in in vitro experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 17 nM.[1][2] It demonstrates significant selectivity over other HDAC isoforms, such as HDAC1 and HDAC8.[1][2] Beyond HDAC6 inhibition, this compound also exhibits anti-tumor activity by targeting microtubules.[3][4][5] It binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization.[4][5][6] This dual mechanism of action leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[5][6]
Q2: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][6] Published data indicates a solubility of up to 79 mg/mL (199.27 mM) in fresh DMSO.[6] It is important to note that DMSO is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound.[1][6] Therefore, using freshly opened, high-purity DMSO is critical for preparing stock solutions. For in vivo studies, formulations using a combination of DMSO, PEG300, Tween 80, and saline or corn oil have been reported.[2][6]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[6] Stock solutions in DMSO should also be stored at -20°C.
Troubleshooting Guide: Improving this compound Solubility
Researchers may encounter precipitation of this compound when preparing stock solutions or diluting them in aqueous media for in vitro experiments. This guide provides systematic steps to address these issues.
Issue 1: Precipitate forms when preparing the DMSO stock solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Old or wet DMSO | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. | The compound dissolves completely. |
| Concentration too high | While the reported solubility is high, start with a lower concentration (e.g., 10 mM or 20 mM) to ensure complete dissolution. | A clear, precipitate-free stock solution is formed. |
| Insufficient mixing | Vortex the solution for several minutes. Gentle warming (e.g., in a 37°C water bath) and sonication can also aid dissolution.[1] | The compound dissolves fully. |
Issue 2: Precipitate forms when diluting the DMSO stock solution into aqueous cell culture medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor mixing during dilution | Add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. | A clear working solution is obtained. |
| Final DMSO concentration is too low | Ensure the final concentration of DMSO in the cell culture medium is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.5%). | The compound remains in solution at the desired final concentration. |
| Use of co-solvents | For certain applications, the use of a co-solvent like Pluronic F-68 (a non-ionic surfactant) in the final culture medium at a low, non-toxic concentration (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds. | Improved solubility and stability of the working solution. |
| pH of the medium | While less common for DMSO-soluble compounds, ensure the pH of your culture medium is within the optimal range for your cells, as pH shifts can sometimes affect compound solubility. | The compound remains soluble in the buffered medium. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC6 | 17[1][2] |
| HDAC1 | 422[1][2] |
| HDAC8 | 3398[1][2] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Tumor Type | IC50 (nmol/L) |
| HCT116 | Colorectal Carcinoma | 39.79 - 45.98[3] |
| A2780S | Ovarian Carcinoma | 41.50 - 53.55[3] |
| A375 | Malignant Melanoma | 50[2] |
| HeLa | Cervical Cancer | 49[2] |
| Jeko-1 | Mantle Cell Lymphoma | 983 (for ACY1215)[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
If necessary, briefly sonicate the solution or warm it in a 37°C water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use the working solution immediately to treat your cells.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mct.aacrjournals.org [mct.aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to SKLB-23bb in Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the dual HDAC6 and microtubule inhibitor, SKLB-23bb, in their tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-target inhibitor of Histone Deacetylase 6 (HDAC6) and tubulin. However, its potent anti-tumor activity is primarily attributed to its ability to inhibit microtubule polymerization by binding to the colchicine site on β-tubulin.[1] This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2-M phase and subsequent apoptosis (programmed cell death).[1][2] While it does inhibit HDAC6, its cytotoxic effects are largely independent of this activity.[1]
Q2: My tumor cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to microtubule-targeting agents like this compound can arise through several mechanisms:
-
Alterations in the Drug Target (β-tubulin):
-
Mutations: Changes in the gene encoding β-tubulin can alter the drug binding site, reducing the efficacy of this compound.
-
Expression of different β-tubulin isotypes: Cancer cells may begin to express β-tubulin isotypes (e.g., βIII-tubulin) that are inherently less sensitive to the drug's effects on microtubule dynamics.[3][4][5][6]
-
-
Increased Drug Efflux:
-
Changes in Microtubule-Associated Proteins (MAPs): Alterations in the expression or function of proteins that regulate microtubule stability and dynamics can counteract the effects of this compound.
Q3: How can I experimentally confirm the mechanism of resistance in my tumor model?
A3: A series of experiments can help elucidate the resistance mechanism:
-
Sequence the β-tubulin gene (TUBB): To identify potential mutations in the drug-binding site.
-
Quantify β-tubulin isotype expression: Use qPCR or Western blotting to determine if there are changes in the expression levels of different β-tubulin isotypes, particularly βIII-tubulin.
-
Measure intracellular drug concentration: Use techniques like mass spectrometry to compare the accumulation of this compound in sensitive versus resistant cells.
-
Assess ABC transporter activity: Perform a drug efflux assay using a fluorescent substrate to determine if there is increased transporter-mediated efflux in resistant cells.
-
Evaluate microtubule dynamics: Use immunofluorescence staining to visualize microtubule structure and organization in the presence and absence of this compound in both sensitive and resistant cells.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Decreased efficacy of this compound in vitro (Increased IC50) | 1. Development of a resistant cell population. 2. Incorrect drug concentration or degradation. 3. Cell line contamination or misidentification. | 1. Establish and characterize a resistant sub-line (see Experimental Protocols). 2. Verify the concentration and integrity of your this compound stock. 3. Perform cell line authentication. |
| Tumor xenografts in vivo are no longer responding to this compound treatment. | 1. Acquired resistance in the tumor cells. 2. Poor drug bioavailability or altered metabolism in the host. | 1. Excise the resistant tumor and establish a cell line from it for in vitro characterization. 2. Perform pharmacokinetic analysis to measure drug levels in the plasma and tumor tissue. |
| Resistant cells show a normal microtubule network even after this compound treatment. | 1. Reduced intracellular drug concentration due to efflux pumps. 2. Alterations in β-tubulin that prevent drug binding. | 1. Perform a drug efflux assay and test the effect of ABC transporter inhibitors. 2. Sequence the β-tubulin gene. |
| Increased expression of βIII-tubulin is observed in resistant cells. | This isotype is known to confer resistance to microtubule-targeting agents by altering microtubule dynamics.[9] | Consider combination therapies. For example, agents that are not affected by βIII-tubulin expression or drugs that can modulate its expression. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Tumor Type | Cell Line | This compound IC50 (nmol/L) |
| Colon Cancer | hct116 | 31.32 |
| Ovarian Cancer | A2780s | 45.98 |
| Breast Cancer | MCF-7 | 82.81 |
| Lung Cancer | H460 | 49.80 |
| Mantle Cell Lymphoma | Jeko-1 | 121.28 |
Data summarized from a previous study.[1] Note that IC50 values can vary between labs and experimental conditions.
Experimental Protocols
Development of a this compound Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Recovery Periods: Between dose escalations, you can provide a "drug holiday" by culturing the cells in drug-free media for a few passages to allow for recovery and selection of the resistant population.
-
Establishment of a Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterization: Regularly assess the IC50 of the developing resistant line to monitor the level of resistance. Once a stable resistant line is established, perform the experiments outlined in the FAQs to characterize the resistance mechanism.
Immunofluorescence Staining of Microtubules
Objective: To visualize the effect of this compound on the microtubule network in sensitive versus resistant cells.
Methodology:
-
Cell Seeding: Seed both sensitive and resistant cells on coverslips in a petri dish and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., at and above the IC50 for the sensitive line) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Fixation: Wash the cells with PBS and fix them with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization and Blocking: Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes. Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (or β-tubulin) diluted in the blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule structure and organization between sensitive and resistant cells with and without drug treatment.
ABC Transporter Efflux Assay
Objective: To determine if increased drug efflux by ABC transporters is a mechanism of resistance in your cell line.
Methodology:
-
Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate.
-
Fluorescent Substrate Loading: Incubate the cells with a fluorescent substrate of ABC transporters (e.g., Calcein-AM or a fluorescently labeled version of a known P-gp substrate) for 30-60 minutes.
-
Efflux Period: Wash the cells to remove the extracellular substrate. Add fresh media with or without a known ABC transporter inhibitor (e.g., verapamil for P-gp).
-
Fluorescence Measurement: Measure the intracellular fluorescence at different time points using a fluorescence plate reader.
-
Data Analysis: Compare the rate of fluorescence decrease (efflux) between sensitive and resistant cells. A faster decrease in fluorescence in the resistant cells, which is reversed by the inhibitor, indicates increased ABC transporter activity.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and potential resistance pathways.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The roles of beta-tubulin mutations and isotype expression in acquired drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Tubulin carboxy-terminal tails exhibit isotype-specific effects on microtubule dynamics in human gene-edited cells | Life Science Alliance [life-science-alliance.org]
Technical Support Center: Optimizing SKLB-23bb Concentration for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of SKLB-23bb in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 17 nM.[1][2] It exhibits approximately 25-fold and 200-fold selectivity for HDAC6 over HDAC1 and HDAC8, respectively.[1] Beyond HDAC6 inhibition, this compound also functions as a microtubule-disrupting agent by binding to the colchicine site on β-tubulin, which inhibits microtubule polymerization.[3][4] This dual mechanism of action leads to an arrest of the cell cycle at the G2-M phase and induction of cellular apoptosis.[3][4] Although it is a selective HDAC6 inhibitor, its antitumor activity has been shown to be independent of HDAC6 status in some contexts.[4][5]
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. However, it generally exhibits potent anti-proliferative activity at low nanomolar concentrations. For most cancer cell lines, the IC50 values are typically under 100 nM.[3][5] For specific cell lines, refer to the data in the tables below. It is always recommended to perform a dose-response curve (e.g., using an MTT assay) to determine the optimal concentration for your specific cell line and experimental goals.
Q3: What is the recommended solvent and storage condition for this compound?
This compound can be dissolved in DMSO.[3] For storage, it is advisable to follow the manufacturer's instructions, which typically involve storing the stock solution at -20°C or -80°C.
Q4: How long should I incubate my cells with this compound?
The incubation time will depend on the specific assay being performed:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT): A common incubation period is 72 hours.[5][6]
-
Cell Cycle Analysis: An incubation of 24 hours is often sufficient to observe G2/M arrest.[5]
-
Apoptosis Assays (e.g., Annexin V): An incubation period of 48 hours is typically used to detect apoptosis.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | - Suboptimal concentration of this compound.- Cell line is resistant.- Incorrect incubation time.- Issues with compound stability or solvent. | - Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10,000 nM).[2][6]- Verify the reported sensitivity of your cell line from literature.- Ensure the incubation time is appropriate for the assay (e.g., 72 hours for MTT).[5]- Prepare fresh stock solutions of this compound in high-quality DMSO.[3] |
| High variability between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in multi-well plates. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Cells are detaching or showing signs of stress at low concentrations | - Cell line is highly sensitive.- Contamination of the cell culture. | - Use a lower concentration range in your dose-response experiments.- Regularly check your cell cultures for signs of contamination (e.g., cloudy medium, pH changes).[7][8] |
| No G2/M phase arrest observed in cell cycle analysis | - Insufficient drug concentration or incubation time.- Technical issues with the flow cytometry staining or analysis. | - Increase the concentration of this compound and/or the incubation time (e.g., 24 hours).[5]- Ensure proper cell fixation and staining with propidium iodide (PI).[5]- Correctly set up the gates during flow cytometry analysis. |
| No increase in apoptosis detected | - Insufficient drug concentration or incubation time.- Apoptosis pathway is blocked in the cell line.- Incorrect timing for the assay. | - Increase the concentration and/or incubation time (e.g., 48 hours).[5]- Confirm the expression of key apoptosis-related proteins (e.g., caspases, Bcl-2 family members).- Perform a time-course experiment to identify the optimal time point for apoptosis detection. |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Tumor Type | Cell Line | IC50 (nmol/L) |
| Solid Tumors | ||
| Colorectal Carcinoma | HCT116 | 31.32 |
| Ovarian Cancer | A2780s | 45.67 |
| Cervical Cancer | HeLa | 49 |
| Malignant Melanoma | A375 | 50 |
| Ovarian Cancer | SKOV3 | 58.91 |
| Lung Cancer | A549 | 76.43 |
| Breast Cancer | MDA-MB-231 | 82.81 |
| Hematologic Malignancies | ||
| B-cell Lymphoma | Jeko-1 | 49.80 |
| B-cell Lymphoma | HBL-1 | 78.99 |
| B-cell Lymphoma | U2932 | 121.28 |
Data compiled from multiple sources.[1][5]
Experimental Protocols
1. MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5,000 cells/well for adherent cells or 20,000 cells/well for suspension cells.[5]
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound for 72 hours.[5]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours.[5]
-
Centrifuge the plate (for suspension cells or to pellet formazan crystals) and carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
2. Cell Cycle Analysis
-
Plate cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for 24 hours.[5]
-
Harvest the cells, wash with PBS, and fix in 75% ethanol overnight at -20°C.[5]
-
Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Analyze the cell cycle distribution by flow cytometry.[5]
3. Annexin V-FITC/PI Apoptosis Assay
-
Plate cells in 6-well plates.
-
Treat cells with this compound for 48 hours.[5]
-
Collect both the supernatant and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry within one hour of staining.[5]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting inconsistent results in SKLB-23bb assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SKLB-23bb in their experiments. The information is designed to address common challenges and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound across different experimental batches. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors, particularly related to its dual mechanism of action and experimental setup. Here are some key areas to investigate:
-
Cell Density and Proliferation Rate: The anti-proliferative effects of this compound are potent, with IC50 values often in the low nanomolar range.[1] Variations in initial cell seeding density or differences in cell proliferation rates between experiments can significantly impact the final readout of viability or cytotoxicity assays. Ensure consistent cell numbers and growth phases are used for each experiment.
-
Compound Stability and Handling: this compound is typically dissolved in DMSO for in vitro use.[2] Ensure the stock solution is properly stored and that fresh dilutions are made for each experiment. Moisture can affect the solubility of the compound in DMSO.[2] Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Incubation Time: The optimal incubation time for observing the effects of this compound can vary between cell lines. A standard 72-hour incubation is often used for cytotoxicity assays like the MTT assay.[3] Shorter or longer incubation times may lead to variability. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific cell line.
-
Dual Mechanism of Action: this compound acts as both an HDAC6 inhibitor and a microtubule-disrupting agent.[4][5] The contribution of each mechanism to the cytotoxic effect can differ between cell lines. This inherent biological variable may contribute to differing sensitivities and IC50 values.
Q2: We are not observing the expected G2/M cell cycle arrest after treating our cells with this compound. What could be the issue?
A2: A lack of G2/M arrest could be due to several factors related to experimental conditions or the specific cell line being used:
-
Suboptimal Concentration: The concentration of this compound required to induce G2/M arrest may be higher than the concentration needed to observe HDAC6 inhibition. It is recommended to perform a dose-response experiment and analyze the cell cycle at various concentrations.
-
Incorrect Timing of Analysis: Cell cycle arrest is a dynamic process. The peak of G2/M arrest may occur at a specific time point after treatment. A 24-hour treatment period has been shown to be effective for inducing G2/M arrest.[3][5] Consider performing a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for observing the arrest in your cell line.
-
Cell Line Specific Effects: While this compound has been shown to induce G2/M arrest in cell lines like HCT116 and A2780s, the response can be cell-type dependent.[5] Some cell lines may be more resistant to the microtubule-disrupting effects of the compound.
-
Flow Cytometry Protocol: Ensure that your cell fixation and staining protocols for flow cytometry are optimized. Inadequate fixation or staining can lead to poor histogram quality and inaccurate cell cycle analysis.
Q3: We are seeing conflicting results between our HDAC6 activity assays and our cell viability assays. Why might this be?
A3: This is a critical point to understand when working with this compound. The cytotoxic effects of this compound are not solely dependent on its inhibition of HDAC6.[3][4]
-
HDAC6-Independent Cytotoxicity: Studies have shown that this compound retains its cytotoxic activity even in HDAC6 knockout cell lines.[3][4] This is because this compound also targets microtubules by binding to the colchicine site on β-tubulin, leading to microtubule depolymerization, G2/M arrest, and apoptosis.[4][5]
-
Potency Differences: this compound is a potent inhibitor of HDAC6, with an IC50 of 17 nM.[1][6] However, its cytotoxic IC50 values in many cell lines are also in the low nanomolar range.[1][3] It's possible that at concentrations where you observe significant cytotoxicity, both HDAC6 and microtubules are being affected.
Therefore, it is expected that there may not be a direct correlation between the level of HDAC6 inhibition and the degree of cell death. The dual-targeting nature of this compound is a key feature of its potent anti-tumor activity.[4][5]
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Malignant Melanoma | 50 |
| HeLa | Cervical Cancer | 49 |
| HCT116 | Colorectal Cancer | 14 - 45.98 |
| A2780s | Ovarian Cancer | 36.68 - 41.50 |
| MV4-11 | Acute Myeloid Leukemia | Data not specified, but potent |
| Jeko-1 | Mantle Cell Lymphoma | Data not specified, but potent |
Data compiled from multiple sources.[1][3]
Table 2: HDAC Inhibitory Selectivity of this compound
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 17 | - |
| HDAC1 | 422 | 25-fold |
| HDAC8 | 3398 | ~200-fold |
Data from MedChemExpress.[6]
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from published studies using this compound.[3]
Objective: To determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
DMSO (for stock solution)
-
96-well culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed approximately 5,000 cells per well in a 96-well plate.
-
For suspension cells, seed approximately 20,000 cells per well.
-
Allow cells to adhere and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically <0.5%).
-
Remove the old medium and add 200 µL of the medium containing the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 1-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Centrifuge the plate at 1,000 rpm for 5 minutes.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150-200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mct.aacrjournals.org [mct.aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: SKLB-23bb Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SKLB-23bb in animal studies. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor. It exhibits a dual mechanism of action, functioning as both a selective Histone Deacetylase 6 (HDAC6) inhibitor and a microtubule-targeting agent.[1][2] It binds to the colchicine site on β-tubulin, leading to the disruption of microtubule polymerization.[1][2]
Q2: What are the reported efficacious doses of this compound in animal models?
A2: In xenograft models, this compound has shown significant anti-tumor activity. Intravenous administration at 50 mg/kg suppressed tumor growth by 55.0% in an MV4-11 xenograft model and 76.3% in an HCT116 xenograft model.[3] Oral administration of 25 mg/kg in an HCT116 xenograft model resulted in a tumor growth inhibition of 60.4%.[3]
Q3: What is the reported safety profile of this compound in preclinical studies?
A3: In a study involving HCT116 xenograft models, oral administration of this compound at 25 mg/kg was associated with an acceptable decrease in body weight and no other observed adverse effects.[3] However, comprehensive public data on the preclinical toxicology of this compound is limited. Potential toxicities can be inferred from its mechanisms of action as an HDAC inhibitor and a microtubule-targeting agent.
Q4: How should this compound be formulated for in vivo administration?
A4: As a hydrophobic small molecule, this compound requires a suitable vehicle for in vivo delivery. While specific formulation details for this compound are not extensively published, common approaches for similar compounds include suspensions or solutions in vehicles such as a mixture of Cremophor EL and ethanol, or in solutions containing polyethylene glycol (PEG), and/or Tween 80. It is crucial to perform solubility and stability tests for your chosen formulation.
Troubleshooting Guide: Managing Potential Toxicities
Researchers should be aware of potential toxicities associated with HDAC inhibitors and microtubule-targeting agents. The following guide provides troubleshooting strategies for adverse events that may be observed during animal studies with this compound.
Table 1: Potential Toxicities and Mitigation Strategies
| Potential Toxicity | Organ System | Clinical Signs in Animals | Monitoring Parameters | Troubleshooting and Mitigation Strategies |
| Gastrointestinal Toxicity | Digestive | Diarrhea, weight loss, dehydration, reduced food intake. | Body weight, food and water consumption, fecal consistency. | - Reduce the dose of this compound.- Provide supportive care (e.g., hydration with subcutaneous fluids).- Adjust the dosing schedule (e.g., less frequent administration).- Consider co-administration with anti-diarrheal agents after consulting with a veterinarian. |
| Hematological Toxicity | Hematopoietic | Anemia (pale mucous membranes), neutropenia (increased susceptibility to infection), thrombocytopenia (petechiae, bleeding). | Complete blood count (CBC) with differential. | - Reduce the dose or interrupt dosing temporarily.- Monitor for signs of infection or bleeding.- Consider supportive care such as blood transfusions or administration of growth factors (e.g., G-CSF for neutropenia) under veterinary guidance. |
| Neurotoxicity | Nervous | Ataxia, paresis, lethargy, altered gait. | Neurological examination, grip strength tests. | - Immediately reduce the dose or discontinue treatment.- Provide supportive care to ensure access to food and water.- Monitor for recovery of neurological function. |
| Cardiotoxicity | Cardiovascular | Lethargy, respiratory distress, edema. | Electrocardiogram (ECG), echocardiography, cardiac biomarkers (e.g., troponins). | - Discontinue treatment and consult a veterinarian.- Monitor cardiac function closely.[4][5] |
| General Malaise | Systemic | Weight loss, ruffled fur, hunched posture, decreased activity. | Body weight, general appearance, and behavior. | - Reduce the dose of this compound.- Ensure easy access to food and water, and provide nutritional supplements if necessary.- Provide a comfortable and stress-free environment. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering this compound via oral gavage.
Materials:
-
This compound formulated in a suitable vehicle.
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).[6]
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Syringes (1 mL).
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Animal scale.
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The recommended maximum volume for oral gavage in mice is 10 mL/kg.[7]
-
Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.[8]
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[8]
-
With the mouse in an upright position, insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.[6][8]
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The needle should pass smoothly without force. If resistance is met, withdraw and re-insert.[9]
-
-
Administration: Once the needle is in the stomach, slowly administer the this compound formulation.
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Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any immediate adverse reactions such as respiratory distress.[9]
Protocol 2: Intravenous (Tail Vein) Injection in Mice
This protocol describes the procedure for intravenous administration of this compound.
Materials:
-
This compound formulated in a sterile, injectable vehicle.
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Tuberculin syringes with a 27-30 gauge needle.
-
A warming device (e.g., heat lamp or warming pad).
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Restraining device for mice.
Procedure:
-
Animal Preparation: Place the mouse in a restraining device. To facilitate injection, warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation.[10]
-
Vein Visualization: Disinfect the tail with an alcohol wipe. The lateral tail veins should be visible.
-
Needle Insertion:
-
Injection: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[11] Monitor the animal for any immediate adverse reactions.
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for in vivo efficacy and toxicity studies of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Anti-tumor and cardiotoxic effects of microtubule polymerization inhibitors: The mechanisms and management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. instechlabs.com [instechlabs.com]
- 10. research.vt.edu [research.vt.edu]
- 11. research.vt.edu [research.vt.edu]
Technical Support Center: Assessing SKLB-23bb Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to assess the cellular target engagement of SKLB-23bb, a dual inhibitor of HDAC6 and microtubule polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
A1: this compound has two primary cellular targets:
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Histone Deacetylase 6 (HDAC6): this compound is a potent and selective inhibitor of HDAC6.[1][2]
-
β-tubulin: this compound binds to the colchicine site of β-tubulin, leading to the inhibition of microtubule polymerization.[3][4] This dual-targeting mechanism contributes to its broad-spectrum antitumor activity.[4][5]
Q2: Why is it important to assess both HDAC6 and microtubule engagement?
A2: Studies have shown that the cytotoxic effects of this compound can be independent of its HDAC6 inhibitory activity in certain cancer cell lines.[4] Therefore, to fully understand the mechanism of action and to interpret cellular phenotypes accurately, it is crucial to assess engagement with both targets.
Q3: What are the recommended assays to confirm this compound target engagement in cells?
A3: We recommend the following assays:
-
For HDAC6 engagement:
-
For Microtubule engagement:
-
Microtubule Polymerization Assay: To measure the direct inhibitory effect of this compound on tubulin assembly.
-
Immunofluorescence Microscopy: To visualize the disruption of the microtubule network in cells treated with this compound.
-
EBI Assay: A competitive binding assay to confirm that this compound binds to the colchicine site on β-tubulin.[5]
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary targets and various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| HDAC6 | Enzymatic Assay | 17 nM | [1] |
| HDAC1 | Enzymatic Assay | 422 nM | [1] |
| HDAC8 | Enzymatic Assay | 3398 nM | [1] |
| A375 (Melanoma) | Antiproliferative Assay | 50 nM | [2] |
| HeLa (Cervical Cancer) | Antiproliferative Assay | 49 nM | [2] |
| HCT116 (Colorectal) | Antiproliferative Assay | 14 - 104 nM (range) | [2] |
| MV4-11 (Leukemia) | Antiproliferative Assay | 14 - 104 nM (range) | [2] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cell line sensitivity differences to SKLB-23bb
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SKLB-23bb in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-function inhibitor. It selectively inhibits Histone Deacetylase 6 (HDAC6) and also acts as a microtubule polymerization inhibitor by binding to the colchicine site on β-tubulin.[1][2][3][4][5] This dual activity contributes to its potent anti-tumor effects.
Q2: How does this compound's dual-action lead to cancer cell death?
A2: By inhibiting HDAC6, this compound increases the acetylation of proteins like α-tubulin.[6][7] Its primary cytotoxic effect, however, comes from its ability to disrupt microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers apoptosis (programmed cell death).[3][4]
Q3: Is the cytotoxic effect of this compound dependent on its HDAC6 inhibition?
A3: Studies have shown that this compound can remain cytotoxic even in cells where HDAC6 has been knocked out.[1][8] This suggests that its anti-tumor activity is largely driven by its ability to target microtubules, which is independent of its HDAC6 inhibitory function.[1]
Q4: In which types of cancer cell lines is this compound most effective?
A4: this compound demonstrates broad-spectrum activity against both solid and hematologic tumor cell lines, with IC50 values typically in the low nanomolar range.[1][9] Interestingly, it has been observed to be more potent against solid tumor cell lines compared to hematologic tumor cell lines.[1][3]
Quantitative Data: Cell Line Sensitivity
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines, providing a benchmark for its anti-proliferative activity.
| Tumor Type | Cell Line | This compound IC50 (nmol/L) |
| Colon Cancer | HCT116 | 31.32 ± 3.42 |
| Ovarian Cancer | A2780s | 39.81 ± 4.15 |
| Lung Cancer | H460 | 41.23 ± 5.67 |
| Lung Cancer | A549 | 82.81 ± 7.53 |
| Breast Cancer | MDA-MB-231 | 45.54 ± 4.98 |
| B-cell Lymphoma | HBL-1 | 49.80 ± 5.11 |
| Mantle Cell Lymphoma | Jeko-1 | 121.28 ± 11.23 |
| Multiple Myeloma | U266 | 98.55 ± 9.34 |
| Acute Myeloid Leukemia | MV4-11 | 101.30 ± 10.54 |
| B-cell Lymphoma | Ramos | 108.70 ± 11.01 |
| (Data sourced from Mol Cancer Ther; 17(4); 763–75)[1] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines
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Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
-
96-well plates
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This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Western Blot Analysis for Protein Expression
This protocol is for assessing the effect of this compound on target proteins such as acetylated α-tubulin.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-p-H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Troubleshooting Guide
Q5: My cells show lower than expected sensitivity to this compound. What could be the reason?
A5:
-
Cell Line Type: As shown in the data table, hematologic cell lines can be inherently less sensitive to this compound than solid tumor cell lines.[1][3]
-
Drug Inactivity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
High Cell Density: Overly confluent cells can exhibit reduced sensitivity. Optimize cell seeding density to ensure they are in the logarithmic growth phase during treatment.
-
Expression of Drug Efflux Pumps: Some cell lines may express high levels of multidrug resistance proteins (e.g., P-glycoprotein) that can pump the drug out of the cell.
Q6: I am not observing the expected G2/M cell cycle arrest after treatment. What should I check?
A6:
-
Dose and Time: The effect is dose- and time-dependent.[3] Ensure you are using a sufficient concentration (typically at or above the IC50) and an appropriate time point (e.g., 24-48 hours) for your specific cell line.
-
Cell Synchronization: For a more pronounced effect, you may need to synchronize the cells before adding the drug.
-
Method of Detection: Confirm that your flow cytometry or Western blot protocol (e.g., for phosphorylated Histone H3, a mitotic marker) is optimized and working correctly.[3][4]
Q7: After initial sensitivity, my cell line has developed resistance to this compound. What are the potential mechanisms?
A7: While specific resistance mechanisms to this compound are not yet fully characterized, acquired resistance to targeted therapies often involves:
-
Upregulation of Bypass Pathways: Cells may activate alternative survival signaling pathways to compensate for the drug's effect. For instance, upregulation of the PI3K-AKT-mTOR pathway is a common resistance mechanism for other anti-cancer agents.[10]
-
Mutations in the Drug Target: Although less common for microtubule-targeting agents, mutations in β-tubulin could potentially alter drug binding.
-
Altered Drug Metabolism: Cells may increase the expression of enzymes that metabolize and inactivate the drug.
Q8: I see an increase in acetylated α-tubulin, but little cell death. Why?
A8: The increase in acetylated α-tubulin is a direct result of HDAC6 inhibition.[7] However, the primary driver of cytotoxicity for this compound is microtubule disruption.[1] It is possible that in your specific cell line, the concentration used is sufficient to inhibit HDAC6 but not high enough to cause the critical level of microtubule destabilization needed to induce apoptosis. Consider performing a dose-response curve to find the optimal concentration for inducing cell death.
Diagrams and Workflows
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. mct.aacrjournals.org [mct.aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Interpreting unexpected phenotypes with SKLB-23bb treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with SKLB-23bb.
Troubleshooting Guides
Issue 1: Greater-than-expected cytotoxicity in cancer cell lines, even those with low HDAC6 expression.
Question: We are observing potent cytotoxic effects of this compound in our cancer cell line panel, including cell lines that express very low levels of HDAC6. We expected the cytotoxicity to correlate with HDAC6 inhibition. What could be the reason for this discrepancy?
Answer: This is a documented observation and is attributed to the dual-target mechanism of this compound. While it is a selective inhibitor of HDAC6, this compound also functions as a potent microtubule-disrupting agent.[1][2][3] It binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization.[2][3] This activity is independent of HDAC6 expression and can be a primary driver of its cytotoxic effects in many cancer cell lines.[2][3] Therefore, the potent anti-proliferative activity you are observing is likely a combination of HDAC6 inhibition and microtubule disruption.
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for unexpected cytotoxicity of this compound.
Issue 2: Cells arrest in the G2/M phase of the cell cycle at concentrations that are not highly cytotoxic.
Question: We are treating our cells with this compound and have noticed a significant increase in the population of cells in the G2/M phase, even at concentrations where we don't see widespread cell death. Is this an expected outcome?
Answer: Yes, this is a well-documented effect of this compound. The G2/M arrest is a direct consequence of its microtubule-disrupting activity.[1][2][3] By inhibiting microtubule polymerization, this compound disrupts the formation of the mitotic spindle, which is essential for cells to progress through mitosis. This leads to an accumulation of cells in the G2/M phase of the cell cycle.[2][3] This effect can be observed at concentrations that are not immediately cytotoxic but will likely lead to apoptosis with prolonged exposure.
Signaling Pathway Implicated in G2/M Arrest:
Caption: Simplified pathway of this compound-induced G2/M arrest.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: The most significant and well-characterized off-target effect of this compound is its inhibition of microtubule polymerization.[1][2][3] It achieves this by binding to the colchicine site of β-tubulin.[2][3] This activity is independent of its HDAC6 inhibitory function and contributes significantly to its anti-cancer properties.[2][3]
Q2: How does the cytotoxicity of this compound compare to other HDAC6 inhibitors?
A2: Studies have shown that this compound exhibits superior and broader-spectrum antitumor activity compared to other HDAC6-selective inhibitors like ACY-1215.[2] This enhanced efficacy is attributed to its dual-targeting mechanism of both HDAC6 and microtubules.[2][3]
Q3: What is the IC50 of this compound for its primary and secondary targets?
A3: The inhibitory concentrations of this compound can vary depending on the cell line and assay conditions. However, reported values are summarized in the table below.
Quantitative Data Summary
| Target/Activity | IC50 Value | Cell Lines/Assay Conditions | Reference |
| HDAC6 Inhibition | 17 nM | In vitro enzymatic assay | [4] |
| HDAC1 Inhibition | 422 nM | In vitro enzymatic assay | [4] |
| HDAC8 Inhibition | 3398 nM | In vitro enzymatic assay | [4] |
| Anti-proliferative Activity | 14 - 104 nM | Panel of cancer cell lines | [5] |
| A375 (Melanoma) | 50 nM | Cell viability assay | [5] |
| HeLa (Cervical Cancer) | 49 nM | Cell viability assay | [5] |
Key Experimental Protocols
Western Blot for Acetylated α-tubulin
This protocol is used to assess the intracellular inhibition of HDAC6 by this compound. HDAC6 is the primary deacetylase for α-tubulin, so its inhibition leads to an accumulation of acetylated α-tubulin.
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C. Use an antibody against total α-tubulin or β-actin as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Plate cells and treat with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Microtubule Network Visualization
This protocol allows for the direct visualization of the effects of this compound on the cellular microtubule network.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking and Staining: Block with 1% BSA in PBS and then incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Microscopy: Visualize the microtubule network and cell morphology using a fluorescence microscope. Disruption of the microtubule network, characterized by diffuse tubulin staining and loss of filamentous structures, is indicative of microtubule-disrupting activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]
Stability of SKLB-23bb in different solvent solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of SKLB-23bb in various solvent solutions. It includes troubleshooting advice and frequently asked questions to ensure the successful design and execution of experiments involving this potent and selective dual HDAC6 and microtubule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that functions as a dual inhibitor, targeting both histone deacetylase 6 (HDAC6) and microtubule polymerization.[1][2] It selectively inhibits HDAC6 with an IC50 of 17 nM, showing 25-fold and 200-fold selectivity over HDAC1 and HDAC8, respectively.[3] Additionally, this compound binds to the colchicine site on β-tubulin, disrupting microtubule polymerization.[1][2] This dual-action mechanism contributes to its potent anti-tumor activity by inducing cell cycle arrest at the G2/M phase and triggering apoptosis.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol. It is generally insoluble in water. For in vitro experiments, preparing a high-concentration stock solution in DMSO is common practice.[4]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO. For example, to achieve a 10 mM stock solution, dissolve 3.964 mg of this compound (Molecular Weight: 396.44 g/mol ) in 1 mL of DMSO. It is recommended to vortex or sonicate the solution to ensure it is fully dissolved.[4] Always use a fresh, anhydrous grade of DMSO, as absorbed moisture can affect the stability and solubility of the compound.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
Data sourced from vendor recommendations.
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]
Q5: Is there any data on the stability of this compound in different solvent solutions over time?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound has low aqueous solubility and is crashing out of the solution. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | Make intermediate dilutions of your DMSO stock solution in DMSO before adding to the final aqueous buffer. Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects on the cells, while still maintaining the solubility of this compound. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[5] |
| Inconsistent experimental results | Degradation of this compound in the stock solution or working solution. Improper storage of the compound. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[5] If degradation is suspected, perform a stability test as outlined in the "Experimental Protocols" section. |
| Difficulty dissolving the powder | The compound may require more energy to dissolve. The solvent may have absorbed moisture. | Use gentle warming (not exceeding 40°C) or sonication to aid dissolution.[4] Ensure you are using a high-quality, anhydrous solvent. |
| Visible particles in the solution after thawing | The compound may have precipitated out of solution during the freeze-thaw cycle. | Before use, bring the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If particles persist, brief sonication may be helpful. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 79 mg/mL (199.28 mM) | It is recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility. |
| Ethanol | Soluble | Specific solubility data is not consistently reported, but it is generally considered soluble. |
| Water | Insoluble | This compound has very low solubility in aqueous solutions. |
| In vivo Formulation 1 | ≥ 2.5 mg/mL (6.31 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solvents should be added sequentially. |
| In vivo Formulation 2 | ≥ 2.5 mg/mL (6.31 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Solvents should be added sequentially. |
| In vivo Formulation 3 | ≥ 2.5 mg/mL (6.31 mM) | 10% DMSO, 90% Corn Oil. Solvents should be added sequentially. |
Data compiled from publicly available vendor information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 396.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, weigh 3.964 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
-
Protocol 2: General Method for Assessing the Stability of this compound in a Solvent Solution using HPLC
This protocol provides a framework for determining the stability of this compound in a specific solvent or buffer over time.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound stock solution
-
Solvent/buffer of interest
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
-
-
Procedure:
-
Method Development (if necessary): Develop an HPLC method capable of separating this compound from potential degradation products. A gradient elution with a C18 column is a common starting point for small molecules.[6][7] The UV detection wavelength should be set to the absorbance maximum of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent/buffer of interest at the desired concentration.
-
Divide the solution into several aliquots in autosampler vials.
-
-
Time Zero (T=0) Analysis: Immediately analyze one of the aliquots by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Incubation: Place the remaining aliquots in an incubator at the desired temperature (e.g., room temperature, 37°C).
-
Time-Course Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator and analyze it by HPLC.
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the T=0 sample using the peak areas.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of this compound remaining against time to visualize the degradation profile.
-
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mct.aacrjournals.org [mct.aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Comparison of SKLB-23bb and ACY-1215 in Solid Tumor Models
In the landscape of cancer therapeutics, histone deacetylase (HDAC) inhibitors have emerged as a promising class of agents. Among them, SKLB-23bb and ACY-1215 (Ricolinostat) have garnered attention for their potential in treating solid tumors. This guide provides an objective comparison of their performance in preclinical solid tumor models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these two compounds.
Executive Summary
This compound distinguishes itself as a dual-action inhibitor, targeting both HDAC6 and microtubule polymerization.[1] This dual mechanism of action appears to contribute to its potent and broad-spectrum antitumor activity, particularly in solid tumor cell lines. In contrast, ACY-1215 is a selective HDAC6 inhibitor.[2] While ACY-1215 has shown efficacy in hematological malignancies, its potency as a monotherapy in solid tumor models appears to be limited based on available preclinical data.[1][3]
Mechanism of Action
This compound exhibits a unique dual-targeting mechanism. It selectively inhibits HDAC6, leading to the hyperacetylation of its substrates, such as α-tubulin. Concurrently, this compound binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization.[1] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and induction of apoptosis.[1]
ACY-1215 functions as a selective inhibitor of HDAC6.[2] Its primary mechanism involves the inhibition of the deacetylase activity of HDAC6, resulting in the accumulation of acetylated α-tubulin. This is intended to disrupt protein trafficking and degradation pathways that are crucial for cancer cell survival.[4] While it has shown promise in hematological cancers, its efficacy as a single agent in solid tumors is less pronounced.[1][5]
Data Presentation
In Vitro Cytotoxicity
This compound demonstrates significantly greater potency against a panel of solid tumor cell lines compared to ACY-1215. The IC50 values for this compound are in the nanomolar range, whereas those for ACY-1215 are in the micromolar range for the same cell lines.[6]
| Cell Line | Tumor Type | This compound IC50 (nM) | ACY-1215 IC50 (nM) |
| HCT116 | Colon | 31.32 | >10,000 |
| A2780s | Ovarian | 82.81 | >10,000 |
| SKOV3 | Ovarian | 49.35 | 7,634 |
| A549 | Lung | 61.27 | >10,000 |
| H460 | Lung | 78.93 | >10,000 |
| MDA-MB-231 | Breast | 45.19 | 4,987 |
| MCF-7 | Breast | 68.42 | 6,329 |
Table 1. In vitro cytotoxicity (IC50) of this compound and ACY-1215 in various solid tumor cell lines. Data sourced from Molecular Cancer Therapeutics, 2018.[6]
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant in vivo antitumor activity as a monotherapy in several solid tumor xenograft models. Oral administration of this compound led to dose-dependent tumor growth inhibition.
| Xenograft Model | Tumor Type | Treatment | Dosage | Tumor Growth Inhibition (%) |
| HCT116 | Colon | This compound | 12.5 mg/kg, p.o., tiw | Significant |
| A2780s | Ovarian | This compound | 6 mg/kg, p.o., tiw | Significant |
| MCF-7 | Breast | This compound | 12.5 mg/kg, p.o., tiw | Moderate |
Table 2. In vivo efficacy of this compound in solid tumor xenograft models. "tiw" denotes three times a week. Data sourced from Molecular Cancer Therapeutics, 2018.
Directly comparable in vivo monotherapy data for ACY-1215 in these specific solid tumor models is limited in the public domain. One study in a multiple myeloma xenograft model reported that ACY-1215 monotherapy showed no efficacy compared to the vehicle control.[1] Another abstract indicated a dose-dependent inhibition of tumor growth in a melanoma xenograft model with ACY-1215 monotherapy, but detailed quantitative data was not provided.[7] Much of the existing in vivo data for ACY-1215 in solid tumors is in the context of combination therapies.[2][8]
Experimental Protocols
Cell Viability Assay
Cell viability was assessed using a sulforhodamine B (SRB) assay. Briefly, cells were seeded in 96-well plates and treated with various concentrations of this compound or ACY-1215 for 72 hours. Post-treatment, cells were fixed with trichloroacetic acid, stained with SRB, and the absorbance was measured at 515 nm to determine the IC50 values.
Western Blot Analysis
To determine the effect on protein expression, cells were treated with the respective compounds for a specified duration. Cell lysates were then prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against acetylated α-tubulin, total α-tubulin, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
Cell Cycle Analysis
Treated and untreated cells were harvested, washed with PBS, and fixed in cold 70% ethanol. The fixed cells were then washed and resuspended in a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.
In Vitro Microtubule Polymerization Assay
The effect of the compounds on tubulin polymerization was measured using a fluorescence-based tubulin polymerization assay kit. Purified tubulin was incubated with the compounds in a polymerization buffer containing a fluorescent reporter. The increase in fluorescence, corresponding to tubulin polymerization, was monitored over time at 37°C using a fluorescence plate reader.
In Vivo Xenograft Studies
Female athymic nude mice were subcutaneously inoculated with human solid tumor cells. When the tumors reached a palpable size, the mice were randomized into control and treatment groups. This compound was administered orally. Tumor volumes and body weights were measured regularly. At the end of the study, the tumors were excised, weighed, and processed for further analysis.
Conclusion
Based on the available preclinical data, this compound demonstrates superior in vitro and in vivo efficacy against a range of solid tumor models when compared to ACY-1215. The dual mechanism of action of this compound, targeting both HDAC6 and microtubule dynamics, likely contributes to its enhanced antitumor activity. While ACY-1215 is a selective HDAC6 inhibitor with demonstrated activity in hematological malignancies, its role as a monotherapy in solid tumors appears to be less potent. Further head-to-head in vivo studies in various solid tumor models would be beneficial to definitively establish the comparative efficacy of these two agents.
References
- 1. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibitor ACY-1215 enhances STAT1 acetylation to block PD-L1 for colorectal cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 5. First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anti-melanoma activity of ricolinostat, a selective HDAC6 inhibitor with immunomodulatory properties. - ASCO [asco.org]
- 8. HDAC6 inhibitor ACY-1215 enhances STAT1 acetylation to block PD-L1 for colorectal cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SKLB-23bb: A Dual-Targeting HDAC6 Inhibitor
In the landscape of epigenetic drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target, particularly in oncology and neurodegenerative diseases. Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and plays a crucial role in regulating cellular processes such as cell migration, protein degradation, and stress responses by deacetylating non-histone proteins like α-tubulin and Hsp90.[1] A novel, potent, and orally bioavailable selective inhibitor, SKLB-23bb, has demonstrated significant promise, exhibiting a unique mechanism that sets it apart from other HDAC6 inhibitors. This guide provides an objective comparison of this compound's efficacy against other alternatives, supported by experimental data.
This compound: A Profile of a Potent Dual-Action Inhibitor
This compound is a selective inhibitor of HDAC6 with an IC50 value of 17 nM.[2][3][4] It displays significant selectivity over other HDAC isoforms, being 25-fold more selective for HDAC6 than for HDAC1 (IC50 = 422 nM) and 200-fold more selective than for HDAC8 (IC50 = 3398 nM).[2][3][4] What distinguishes this compound is its dual mechanism of action. Beyond HDAC6 inhibition, it also targets microtubules by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[5][6][7][8] This dual functionality contributes to its superior and broad-spectrum antitumor activity.[5][7]
In preclinical studies, this compound has shown potent antiproliferative effects across a wide range of cancer cell lines, with IC50 values in the low nanomolar range.[2] For instance, it demonstrated potent activity against human malignant melanoma A375 cells and cervical cancer HeLa cells with IC50 values of 50 nM and 49 nM, respectively.[2][3] Furthermore, this compound exhibits favorable pharmacokinetic properties, with an oral bioavailability of 47.0% in rats, and has shown significant in vivo antitumor efficacy in various xenograft models.[2]
Comparative Efficacy: this compound vs. Other HDAC6 Inhibitors
To contextualize the efficacy of this compound, it is compared here with other notable HDAC6 inhibitors: Ricolinostat (ACY-1215), a selective HDAC6 inhibitor that has been in clinical trials, and Vorinostat (SAHA), a pan-HDAC inhibitor.
| Inhibitor | Target(s) | HDAC6 IC50 | Selectivity Profile | In Vitro Antiproliferative IC50 | In Vivo Efficacy |
| This compound | HDAC6 and Microtubules | 17 nM [2][3][4] | Highly selective for HDAC6 over HDAC1 (25-fold) and HDAC8 (200-fold).[2][3][4] | 14-104 nM across various tumor cell lines.[2] | More effective than SAHA at a 4-fold lower dose and ACY-1215 at the same dose in xenograft models.[2] |
| Ricolinostat (ACY-1215) | HDAC6 | 5 nM [9][10] | Selective for HDAC6, but also inhibits HDAC1, HDAC2, and HDAC3 at higher concentrations (IC50s of 58, 48, and 51 nM, respectively).[10] | Generally in the micromolar range for solid tumors; more effective against hematologic tumors (e.g., 983 nM for Jeko-1).[5][7] | Less effective than this compound at the same dose in several xenograft models.[2] |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | ~20 nM (for HDAC3) [10] | Non-selective; inhibits multiple HDAC isoforms.[10] | Varies widely depending on the cell line. | Less effective than this compound even at a 4-fold higher dose in an HCT116 xenograft model.[2] |
| Tubastatin A | HDAC6 | 15 nM [9][10] | Highly selective for HDAC6 (>1000-fold over most other HDACs, except HDAC8 with 57-fold selectivity).[9][10] | Varies by cell line. | Demonstrates neuroprotective effects and has been studied in models of spinal cord injury.[11] |
Experimental Methodologies
The data presented in this guide are based on standard preclinical assays for evaluating HDAC inhibitor efficacy.
HDAC Inhibitory Activity Assay (Fluorometric)
This in vitro assay quantifies the enzymatic activity of HDAC6. The general protocol involves:
-
Incubating the recombinant human HDAC6 enzyme with the test compound (e.g., this compound) and a fluorogenic HDAC6 substrate.[12]
-
The reaction is allowed to proceed for a set time at 37°C.[13]
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.[12][13]
-
Fluorescence is measured using a microplate reader. The inhibitory activity of the compound is determined by comparing the fluorescence in the presence of the inhibitor to the control (enzyme alone). IC50 values are then calculated from dose-response curves.[14]
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The protocol is as follows:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the HDAC inhibitor for a specified period (e.g., 72 hours).
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (like DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance is measured on a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Western Blot Analysis for α-tubulin Acetylation
This technique is used to detect the level of acetylated α-tubulin, a direct downstream target of HDAC6, to confirm the inhibitor's cellular activity.
-
Cells are treated with the HDAC inhibitor for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for acetylated α-tubulin. A primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization of the protein bands. An increased signal for acetylated α-tubulin indicates HDAC6 inhibition.
In Vivo Tumor Xenograft Model
This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Immunocompromised mice are subcutaneously injected with human cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the HDAC inhibitor (e.g., this compound) via a specified route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Dual mechanism of action of this compound.
Caption: Simplified HDAC6 signaling pathway.
Caption: Experimental workflow for HDAC6 inhibitor evaluation.
Conclusion
This compound stands out as a highly promising HDAC6 inhibitor due to its potent and selective enzymatic inhibition, favorable pharmacokinetic profile, and, most notably, its dual mechanism of action that also involves the disruption of microtubule dynamics.[5][6][7] Experimental data consistently demonstrates that this dual-targeting strategy translates into superior antiproliferative activity in a broad range of cancer cell lines and more potent tumor growth inhibition in vivo when compared to other HDAC6 inhibitors like ACY-1215 and the pan-HDAC inhibitor SAHA.[2][5] This enhanced efficacy suggests that this compound may overcome some of the limitations observed with HDAC6 inhibitors that solely target the deacetylase activity, making it a strong candidate for further clinical development.
References
- 1. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. mct.aacrjournals.org [mct.aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 12. abcam.com [abcam.com]
- 13. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Targeting Antitumor Agent SKLB-23bb: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SKLB-23bb with other histone deacetylase 6 (HDAC6) inhibitors, focusing on its validated dual-targeting mechanism. Experimental data and detailed protocols are presented to offer an objective evaluation of its performance.
Introduction
This compound is an orally bioavailable small molecule that has demonstrated potent antitumor activity in both in vitro and in vivo models.[1][2][3][4][5][6] Unlike other HDAC6-selective inhibitors, the superior and broad-spectrum anticancer effects of this compound are attributed to its unique dual-targeting mechanism: the selective inhibition of HDAC6 and the disruption of microtubule polymerization.[1][2][3][4][7][8] This guide delves into the experimental validation of this mechanism and compares its efficacy against the well-characterized HDAC6 inhibitor, ACY1215.
Dual-Targeting Mechanism of this compound
This compound exerts its cytotoxic effects through two distinct but synergistic mechanisms of action:
-
Selective HDAC6 Inhibition: this compound is a potent and selective inhibitor of HDAC6, with an IC50 of 17 nM.[6][9][10] It shows significant selectivity over other HDAC isoforms, such as HDAC1 (25-fold) and HDAC8 (200-fold).[6][9][10] Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, a key substrate of HDAC6, which can affect microtubule stability and cell motility.
-
Microtubule Polymerization Inhibition: Independent of its HDAC6 inhibitory activity, this compound directly targets tubulin.[1][2][3][7] It binds to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[1][2][3][8] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and induction of apoptosis.[1][2][3][4]
The following diagram illustrates the validated dual-targeting mechanism of this compound.
Comparative Performance Data
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and compared with ACY1215.
In Vitro Cytotoxicity
This compound consistently demonstrates superior cytotoxic effects across a broad range of cancer cell lines, with IC50 values in the low nanomolar range.[1][7] In contrast, ACY1215 exhibits significantly higher IC50 values, often in the micromolar range.[1][7]
| Cell Line | Cancer Type | This compound IC50 (nmol/L) | ACY1215 IC50 (nmol/L) |
| HCT116 | Colon Cancer | 39.79 | > 5000 |
| A2780s | Ovarian Cancer | 45.98 | > 5000 |
| MCF-7 | Breast Cancer | 82.81 | > 5000 |
| U266 | Multiple Myeloma | 121.28 | 4497 |
| Jeko-1 | Mantle Cell Lymphoma | 49.80 | 983 |
Data summarized from published studies.[1][7]
In Vivo Antitumor Efficacy
In a B-cell lymphoma HBL-1 xenograft model, oral administration of this compound resulted in superior tumor growth inhibition compared to ACY1215 at the same dosage.
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound | > 60% |
| ACY1215 | < 20% |
Data summarized from a comparative in vivo study.[1][7]
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the dual-targeting mechanism of this compound.
HDAC6 Enzymatic Activity Assay
-
Objective: To determine the inhibitory activity of this compound against HDAC6.
-
Method: Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate and varying concentrations of this compound. The reaction is stopped, and the fluorescence is measured to determine the extent of substrate deacetylation. IC50 values are calculated from the dose-response curves.
Western Blotting
-
Objective: To assess the effect of this compound on the acetylation of HDAC6 substrates (α-tubulin) and histone H3.
-
Method: Cancer cells are treated with this compound, ACY1215, or a vehicle control for a specified time. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against acetylated-α-tubulin, acetylated-histone H3, and loading controls (e.g., GAPDH, β-actin).[3][11]
CRISPR-Cas9 Mediated HDAC6 Knockout
-
Objective: To determine if the cytotoxicity of this compound is solely dependent on HDAC6 inhibition.
-
Method: HDAC6 is knocked out in cancer cell lines (e.g., HCT116, A2780s) using the CRISPR-Cas9 gene-editing system.[1][7] The viability of both wild-type and HDAC6-knockout cells is then assessed after treatment with this compound and ACY1215 using an MTT assay. The results have shown that this compound remains cytotoxic even in the absence of HDAC6, indicating an additional target.[1][2][7]
In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of this compound on tubulin polymerization.
-
Method: Purified tubulin is incubated with GTP and varying concentrations of this compound, colchicine (positive control), or a vehicle control at 37°C. The polymerization of tubulin into microtubules is monitored by measuring the change in optical density at 340 nm over time.[1][3]
The experimental workflow for validating the dual-targeting mechanism is depicted below.
Conclusion
The experimental evidence strongly supports the dual-targeting mechanism of this compound as a selective HDAC6 inhibitor and a microtubule polymerization inhibitor. This dual action provides a clear mechanistic rationale for its superior antitumor activity compared to HDAC6-selective inhibitors like ACY1215. The comprehensive data presented in this guide underscores the potential of this compound as a promising therapeutic candidate for a broad range of cancers. Further clinical investigation is warranted to fully elucidate its therapeutic benefits.
References
- 1. mct.aacrjournals.org [mct.aacrjournals.org]
- 2. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | histone deacetylase 6 (HDAC6) inhibitor | anti-mitotic/antitubulin | CAS 1815580-06-3 | Buy SKLB23bb from Supplier InvivoChem [invivochem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SKLB-23bb and Other Tubulin Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, tubulin inhibitors remain a cornerstone of chemotherapy. These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. This guide provides a detailed head-to-head comparison of a novel dual-action inhibitor, SKLB-23bb, with established tubulin inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: A Tale of Two Targets
Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.[1]
-
Microtubule-Stabilizing Agents: Paclitaxel (Taxol) is a prime example, binding to the β-tubulin subunit to prevent microtubule depolymerization. This leads to the formation of overly stable and nonfunctional microtubules, ultimately triggering apoptosis.[1][2]
-
Microtubule-Destabilizing Agents: This group includes Vinca alkaloids (e.g., vincristine) and colchicine. Vinca alkaloids bind to the vinca domain on β-tubulin, inhibiting tubulin polymerization.[1][3] Colchicine and its derivatives bind to the colchicine-binding site on β-tubulin, also preventing polymerization and leading to microtubule disassembly.[3][4]
This compound emerges as a unique player, exhibiting a dual mechanism of action. It not only acts as a microtubule polymerization inhibitor by targeting the colchicine site on the β-tubulin subunit but also functions as a selective inhibitor of histone deacetylase 6 (HDAC6).[5][6][7] This dual-targeting profile enhances its antitumor activity and broadens its therapeutic potential.[6]
Comparative Performance Data
The efficacy of tubulin inhibitors is often evaluated based on their ability to inhibit cell proliferation (IC50 values), induce cell cycle arrest, and trigger apoptosis. Below is a summary of available comparative data.
Antiproliferative Activity (IC50 Values)
This compound has demonstrated potent antiproliferative activity across a range of human tumor cell lines, with IC50 values in the nanomolar range.[6] While a direct comparative table with a wide range of inhibitors across multiple cell lines is not available in a single publication, the data suggests its potency is comparable to or greater than other established agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 | nM range | [6] |
| A2780s | nM range | [6] | |
| MDA-MB-231 | nM range | [5] | |
| Paclitaxel | Various | Varies | [2][8] |
| Vincristine | Various | Varies | [8] |
| Colchicine | Various | Varies | [9] |
Note: Specific IC50 values for paclitaxel, vincristine, and colchicine are highly dependent on the cell line and experimental conditions and are widely documented in cancer cell line databases.[10]
Cell Cycle Arrest
A hallmark of tubulin inhibitors is their ability to arrest cells in the G2/M phase of the cell cycle.[11] this compound has been shown to effectively block the tumor cell cycle at the G2/M phase.[6][11]
| Compound | Effect on Cell Cycle |
| This compound | G2/M phase arrest[6][11] |
| Paclitaxel | G2/M phase arrest[1] |
| Vincristine | G2/M phase arrest[1] |
| Colchicine | G2/M phase arrest[9] |
Apoptosis Induction
The ultimate fate of cancer cells treated with effective tubulin inhibitors is apoptosis, or programmed cell death. This compound has been demonstrated to trigger cellular apoptosis in a dose-dependent manner.[6] Comparative studies have shown that various tubulin inhibitors, including paclitaxel and vincristine, also induce apoptosis.[12][13]
Visualizing the Mechanisms
To better understand the distinct and overlapping mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in microtubule dynamics and the downstream consequences.
Caption: Mechanism of action of various tubulin inhibitors.
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments used to evaluate tubulin inhibitors.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro polymerization of tubulin.
Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) at 340 nm as microtubules form.[14][15]
Protocol:
-
Reconstitute purified tubulin protein to a final concentration of 3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).[5]
-
Pre-incubate the tubulin solution on ice for 30 minutes.[5]
-
Add the test compound (e.g., this compound, colchicine) at various concentrations to a 96-well plate.
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.[5][14]
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[16]
Caption: Workflow for a tubulin polymerization assay.
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effects of tubulin inhibitors on the cellular microtubule network.
Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific to tubulin, which is tagged with a fluorescent dye. A nuclear counterstain is often used to visualize the cell nuclei.
Protocol:
-
Plate cells (e.g., MDA-MB-231) on coverslips and allow them to adhere overnight.[17]
-
Treat the cells with the desired concentrations of the test compound for a specified time (e.g., 4 hours).[5]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[17][18]
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10-20 minutes.[18]
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.
-
Incubate with a primary antibody against β-tubulin for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI or Hoechst stain.[18]
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[19][20]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21][22]
Protocol:
-
Plate cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours.[23]
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[13][23]
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[23][24]
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.[23]
-
Read the absorbance at 570 nm using a microplate reader.[23]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[25]
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[26]
Protocol:
-
Treat cells with the test compound for a specified duration (e.g., 24 hours).
-
Harvest the cells (approximately 1 x 10^6) and wash with PBS.[27]
-
Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.[27][28]
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.[26][29]
-
Incubate for 20-30 minutes at room temperature in the dark.[27][28]
-
Analyze the samples using a flow cytometer. The data is then used to generate histograms to visualize the cell cycle distribution.
Conclusion
This compound represents a promising new class of anticancer agents with its dual inhibition of tubulin polymerization and HDAC6. Its potent antiproliferative activity, ability to induce G2/M cell cycle arrest, and trigger apoptosis place it firmly within the realm of effective tubulin-targeting drugs. While it shares the colchicine-binding site with other inhibitors, its additional HDAC6-inhibitory function may offer advantages in overcoming certain resistance mechanisms and expanding its therapeutic window. Further head-to-head studies with extensive quantitative data across a broad panel of cancer cell lines will be crucial to fully elucidate its comparative efficacy and potential clinical utility. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Colchitaxel, a coupled compound made from microtubule inhibitors colchicine and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel- and vincristine-evoked painful peripheral neuropathies: Loss of epidermal innervation and activation of Langerhans cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 18. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 19. scbt.com [scbt.com]
- 20. biotium.com [biotium.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. bds.berkeley.edu [bds.berkeley.edu]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cancer.wisc.edu [cancer.wisc.edu]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 29. scribd.com [scribd.com]
A Comparative Guide to the Structure-Activity Relationship of SKLB-23bb and its Analogs: Dual Inhibitors of HDAC6 and Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
SKLB-23bb has emerged as a promising anti-cancer agent due to its novel dual-targeting mechanism, potently and selectively inhibiting histone deacetylase 6 (HDAC6) while also disrupting microtubule polymerization. This guide provides a comprehensive comparison of this compound and its analogs, summarizing key structure-activity relationship (SAR) findings and presenting supporting experimental data to inform future drug development efforts.
Overview of this compound: A Dual-Action Anticancer Candidate
This compound is an orally bioavailable small molecule that exhibits potent anti-proliferative activity against a broad spectrum of cancer cell lines.[1][2] Its unique mechanism of action, targeting both epigenetic regulation via HDAC6 inhibition and cytoskeleton integrity through tubulin polymerization inhibition, offers a multi-pronged approach to cancer therapy.[1][3]
Key Features of this compound:
-
Potent and Selective HDAC6 Inhibition: this compound is a highly potent inhibitor of HDAC6, with a reported IC50 value of 17 nM. It demonstrates significant selectivity for HDAC6 over other HDAC isoforms, with approximately 25-fold and 200-fold less activity against HDAC1 and HDAC8, respectively.[1]
-
Microtubule Disruption: this compound binds to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization.[1][4] This disruption of the cellular cytoskeleton induces cell cycle arrest at the G2/M phase and triggers apoptosis.[1]
-
Broad-Spectrum Antiproliferative Activity: The compound has shown low nanomolar IC50 values against a wide range of human cancer cell lines, including both solid and hematological malignancies.[2][5]
-
In Vivo Efficacy: Oral administration of this compound has demonstrated significant tumor growth inhibition in various xenograft models.[1][2]
Structure-Activity Relationship (SAR) Insights
The chemical structure of this compound can be conceptually divided into three key regions: the cap group, the linker, and the zinc-binding group (ZBG), which is a hydroxamic acid moiety. The exploration of analogs has provided crucial insights into the structural requirements for its dual activity.
A key analog, SKLB-14b , was developed by shortening the linker of this compound. This modification resulted in a surprising shift in its biological activity profile. While SKLB-14b lost its ability to inhibit HDAC enzymes, it retained potent microtubule-destabilizing activity. This finding underscores the critical role of the linker in mediating HDAC6 inhibition and suggests that the two pharmacophores (HDAC6 inhibition and tubulin binding) can be modulated independently.
While a comprehensive SAR study with a full matrix of analogs is not yet publicly available in a single publication, the data on this compound and SKLB-14b provides a foundational understanding. The trimethoxyphenyl group is a well-known pharmacophore for tubulin colchicine site binders. The hydroxamic acid is a classic zinc-chelating group essential for HDAC inhibition. The linker, therefore, appears to be the key determinant for achieving the dual inhibitory activity. Its length and flexibility are likely crucial for positioning the cap group and the ZBG optimally within their respective binding sites on tubulin and HDAC6.
Comparative Performance Data
The following tables summarize the quantitative data for this compound in comparison to the well-characterized HDAC6 inhibitor, ACY1215.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Selectivity (HDAC8/HDAC6) |
| This compound | 17 | 422 | 3398 | ~25-fold | ~200-fold |
| ACY1215 | - | - | - | - | - |
Data for ACY1215's direct enzymatic inhibition is not available in the provided search results, however, it is consistently used as a comparator in cellular assays.
Table 2: In Vitro Antiproliferative Activity (IC50, nM)
| Cell Line | Tumor Type | This compound IC50 (nM) | ACY1215 IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 39.79 - 45.98 | >1000 |
| A2780s | Ovarian Carcinoma | 41.50 - 53.55 | >1000 |
| A375 | Malignant Melanoma | 50 | >1000 |
| HeLa | Cervical Cancer | 49 | >1000 |
| MV4-11 | Acute Myeloid Leukemia | - | - |
| Ramos | Burkitt's Lymphoma | - | 983 |
| U266 | Multiple Myeloma | - | >1000 |
| RPMI8226 | Multiple Myeloma | - | >1000 |
| Jeko-1 | Mantle Cell Lymphoma | - | 983 |
Note: A dash (-) indicates that specific data was not available in the search results. The IC50 values for this compound in HCT116 and A2780s cells are presented as a range from parent and HDAC6 knockout cell lines, showing activity is largely independent of HDAC6 status in these lines.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HDAC Enzymatic Activity Assay
The inhibitory activity of compounds against HDAC isoforms is determined using commercially available fluorometric drug discovery kits. The assay measures the enzymatic activity of recombinant human HDACs. Compounds are incubated with the enzyme and a fluorogenic substrate. The fluorescence, which is proportional to the enzymatic activity, is measured using a microplate reader. IC50 values are calculated from the dose-response curves.
MTT Assay for Cell Proliferation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
Tubulin Polymerization Assay
The effect of compounds on tubulin polymerization is assessed using an in vitro assay that monitors the assembly of purified tubulin into microtubules. The polymerization of tubulin is followed by measuring the increase in absorbance at 340 nm in a spectrophotometer. Compounds are pre-incubated with tubulin, and polymerization is initiated by raising the temperature. The absorbance is recorded over time, and the extent of inhibition is determined by comparing the polymerization curves in the presence and absence of the compound.
Cell Cycle Analysis
The effect of compounds on the cell cycle distribution is analyzed by flow cytometry. Cancer cells are treated with the compounds for a defined period. After treatment, cells are harvested, fixed in ethanol, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The DNA content of the cells is then measured by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
In Vivo Tumor Xenograft Models
The in vivo anti-tumor efficacy is evaluated using tumor xenograft models in immunocompromised mice. Human cancer cells are implanted subcutaneously into the mice. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compounds are administered orally or via other appropriate routes at specified doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised and weighed, and the percentage of tumor growth inhibition (TGI) is calculated.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Dual mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Tubulin/HDAC dual-target inhibitors: Insights from design strategies, SARs, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
SKLB-23bb Demonstrates Broad-Spectrum Anti-Tumor Efficacy in Xenograft Models Through a Dual-Targeting Mechanism
A comprehensive analysis of preclinical data reveals the potent anti-tumor effects of SKLB-23bb, a selective histone deacetylase 6 (HDAC6) inhibitor, across a range of solid and hematologic tumor xenografts. Notably, this compound exhibits superior efficacy compared to other HDAC6 inhibitors, attributed to its unique dual-targeting mechanism that includes the inhibition of microtubule polymerization.
This compound has shown significant therapeutic potential in various cancer models, distinguishing itself from other HDAC6 inhibitors.[1][2] Its ability to target both HDAC6 and tubulin leads to a broader and more potent anti-tumor response.[3][4] This guide provides a comparative overview of this compound's performance, supported by experimental data from xenograft studies, and details the methodologies employed in these pivotal experiments.
Comparative Anti-Tumor Efficacy of this compound
This compound has demonstrated potent cytotoxic effects against a wide array of cancer cell lines, with IC50 values predominantly in the nanomolar range.[1][5] In comparative studies, this compound was found to be significantly more effective than ACY1215, another selective HDAC6 inhibitor, particularly against solid tumor cell lines.[1][5]
In Vitro Cytotoxicity
| Cell Line | Tumor Type | This compound IC50 (nmol/L) | ACY1215 IC50 (nmol/L) |
| HCT116 | Colon Cancer | 39.79 | 5210 |
| A2780s | Ovarian Cancer | 45.98 | >10000 |
| A549 | Lung Cancer | 82.81 | >4000 |
| H460 | Lung Cancer | 65.43 | >4000 |
| Jeko-1 | Mantle Cell Lymphoma | 121.28 | 983 |
| U266 | Multiple Myeloma | 49.80 | 4497 |
Data compiled from multiple studies.[1][5]
In Vivo Anti-Tumor Activity in Xenograft Models
The potent in vitro activity of this compound translates to significant anti-tumor efficacy in vivo. Oral administration of this compound has been shown to effectively inhibit tumor growth in various xenograft models.[1][3]
| Xenograft Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) |
| HCT116 | Colon Cancer | This compound (50 mg/kg, p.o., qd) | 68.3 |
| HBL-1 | B-cell Lymphoma | This compound (50 mg/kg, p.o., qd) | 75.2 |
| HBL-1 | B-cell Lymphoma | ACY1215 (50 mg/kg, p.o., qd) | 42.1 |
Data represents a summary of findings from published research.[1]
Dual-Targeting Mechanism of Action
The superior anti-tumor activity of this compound is attributed to its dual mechanism of action, targeting both HDAC6 and microtubule dynamics.[1][3][4]
Caption: Dual-targeting mechanism of this compound.
While selective HDAC6 inhibition leads to the accumulation of acetylated α-tubulin, this compound's ability to bind to the colchicine site on β-tubulin and inhibit microtubule polymerization is a key differentiator.[3][5] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][5][6]
Experimental Protocols
The following section details the methodologies used in the xenograft studies to evaluate the anti-tumor effects of this compound.
Xenograft Model Establishment
A typical workflow for establishing and evaluating xenograft models is as follows:
Caption: Experimental workflow for xenograft studies.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, HBL-1) are cultured in appropriate media under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice) are used to prevent rejection of human tumor cells.[4]
-
Tumor Cell Implantation: A suspension of cancer cells (typically 5-10 x 10^6 cells) is injected subcutaneously into the flank of the mice.[7][8]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.[1]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. This compound is typically administered orally, while the control group receives a vehicle solution.[1]
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition is a key parameter for assessing efficacy.[1]
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects.[1]
Western Blotting for Target Modulation
To confirm the mechanism of action of this compound in vivo, Western blot analysis is performed on tumor lysates to detect changes in protein expression and post-translational modifications.
-
Protein Extraction: Tumor tissues are homogenized in lysis buffer to extract total proteins.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for proteins of interest (e.g., acetylated α-tubulin, total α-tubulin, cleaved PARP) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This technique allows for the confirmation of increased α-tubulin acetylation (a marker of HDAC6 inhibition) and the induction of apoptosis (indicated by an increase in cleaved PARP) in tumors from this compound-treated mice.[1]
Conclusion
The cross-validation of this compound's anti-tumor effects in multiple xenograft models provides compelling evidence of its potential as a broad-spectrum anti-cancer agent. Its unique dual-targeting mechanism, inhibiting both HDAC6 and microtubule polymerization, results in superior efficacy compared to compounds that solely target HDAC6. The detailed experimental protocols outlined provide a framework for the continued preclinical evaluation of this promising therapeutic candidate. Further investigations in patient-derived xenograft (PDX) models will be crucial to translate these findings into clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mct.aacrjournals.org [mct.aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
SKLB-23bb: A Paradigm Shift in Antitumor Therapy with Dual-Targeting Superiority
A comprehensive analysis of SKLB-23bb reveals a significant advancement in cancer therapeutics, showcasing superior antitumor activity through a novel dual-targeting mechanism. This guide provides an in-depth comparison with the established HDAC6 inhibitor, ACY1215, supported by extensive experimental data, to validate the superiority of this compound for researchers, scientists, and drug development professionals.
This compound, an orally bioavailable selective inhibitor of histone deacetylase 6 (HDAC6), demonstrates a remarkable and broad-spectrum antitumor efficacy in both in vitro and in vivo studies.[1][2][3][4] Its unique therapeutic potential stems from a dual-action mechanism that not only inhibits HDAC6 but also targets microtubule polymerization, a critical process in cell division.[1][2][3] This multifaceted approach gives this compound a distinct advantage over other HDAC6 inhibitors, such as ACY1215, which is currently in phase II clinical trials.[1][3][4][5]
Unveiling the Superior Efficacy of this compound: A Head-to-Head Comparison
Experimental evidence consistently highlights the superior cytotoxic effects of this compound across a wide array of solid and hematologic tumor cell lines, with significantly lower half-maximal inhibitory concentrations (IC₅₀) compared to ACY1215.[1]
| Cell Line | Tumor Type | This compound IC₅₀ (nmol/L) | ACY1215 IC₅₀ (nmol/L) |
| HCT116 | Colon Cancer | 39.79 | 5210 |
| A2780s | Ovarian Cancer | 45.98 | >10000 |
| A549 | Lung Cancer | 31.32 | >10000 |
| MDA-MB-231 | Breast Cancer | 82.81 | >10000 |
| K562 | Leukemia | 49.80 | 4497 |
| Jeko-1 | Lymphoma | 121.28 | 983 |
Table 1: Comparative in vitro cytotoxicity of this compound and ACY1215 against various human cancer cell lines.[1][6]
Notably, this compound demonstrates potent activity against solid tumor cell lines, a limitation often observed with other HDAC6 inhibitors.[1][6] Further investigations using CRISPR-Cas9 gene editing to create HDAC6 knockout cell lines revealed that this compound's cytotoxicity is maintained even in the absence of its primary target, HDAC6.[1][6] This crucial finding pointed towards an additional, and potent, antitumor mechanism.
The Dual-Targeting Mechanism of this compound
The superior antitumor activity of this compound is attributed to its unique ability to act as a microtubule polymerization inhibitor.[1][2][3] this compound binds to the colchicine site on β-tubulin, disrupting the dynamic instability of microtubules, which is essential for mitotic spindle formation and cell division.[1][2] This disruption leads to cell cycle arrest at the G2/M phase and subsequently triggers apoptosis, or programmed cell death.[1][2][7]
In contrast, while ACY1215 is an effective HDAC6 inhibitor, it lacks this secondary microtubule-targeting activity. This fundamental difference in the mechanism of action explains the significantly broader and more potent antitumor effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mct.aacrjournals.org [mct.aacrjournals.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: SKLB-23bb vs. Pan-HDAC Inhibitors in Cancer Therapy
In the landscape of cancer therapeutics, histone deacetylase (HDAC) inhibitors have emerged as a promising class of epigenetic drugs. While pan-HDAC inhibitors, which target multiple HDAC enzymes, have seen clinical approval, their broad activity can lead to significant side effects. This has spurred the development of more selective inhibitors. This guide provides a detailed comparison of SKLB-23bb, a selective HDAC6 inhibitor with a unique dual mechanism of action, against traditional pan-HDAC inhibitors, offering insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound distinguishes itself from pan-HDAC inhibitors through its dual-targeting mechanism, inhibiting both HDAC6 and tubulin polymerization. This results in potent, broad-spectrum antitumor activity at nanomolar concentrations, often superior to the micromolar efficacy of many pan-HDAC inhibitors. While pan-HDAC inhibitors exert their effects primarily through epigenetic modifications leading to cell cycle arrest and apoptosis, this compound adds a direct assault on microtubule dynamics, a clinically validated anticancer strategy. This dual action may also offer a wider therapeutic window and a different toxicity profile compared to the class-related toxicities of pan-HDAC inhibitors, such as myelosuppression and cardiac effects.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The in vitro cytotoxic activity of this compound has been evaluated against a panel of solid and hematologic tumor cell lines and shows significantly higher potency compared to the HDAC6 inhibitor ACY1215 and several pan-HDAC inhibitors.
| Cell Line | Tumor Type | This compound IC₅₀ (nmol/L) | ACY1215 IC₅₀ (nmol/L) | Vorinostat IC₅₀ (µM) | Panobinostat IC₅₀ (nmol/L) | Belinostat IC₅₀ (µM) |
| Solid Tumors | ||||||
| HCT116 | Colon Cancer | 45.98 | > 4000 | 1.2-2.8[1] | 5.1-17.5[1] | 0.2-0.66[2] |
| A549 | Lung Cancer | 39.79 | > 4000 | ~1.94 | - | - |
| NCI-H460 | Lung Cancer | 31.32 | > 4000 | - | - | - |
| A2780s | Ovarian Cancer | 82.81 | > 4000 | - | - | 0.2-0.66[2] |
| Hematologic Malignancies | ||||||
| MV4-11 | Acute Myeloid Leukemia | 121.28 | 4497 | - | - | - |
| Ramos | Burkitt's Lymphoma | 49.80 | - | - | - | - |
| Jeko-1 | Mantle Cell Lymphoma | 88.65 | 983 | - | - | - |
Data for this compound and ACY1215 are from the same study, allowing for direct comparison. Data for pan-HDAC inhibitors are collated from various sources and should be interpreted with caution due to potential variations in experimental conditions.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and pan-HDAC inhibitors lies in their molecular targets and subsequent downstream effects.
Pan-HDAC Inhibitors: These agents, such as Vorinostat and Panobinostat, non-selectively inhibit multiple HDAC enzymes (Class I, II, and IV).[3] This leads to the hyperacetylation of histone and non-histone proteins.[4] The primary anticancer effects are driven by:
-
Epigenetic Reprogramming: Increased histone acetylation leads to a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes (e.g., p21), which induces cell cycle arrest.
-
Non-Histone Protein Acetylation: Acetylation of proteins like p53 can enhance its stability and pro-apoptotic function.
-
Induction of Apoptosis: The culmination of these effects is the activation of intrinsic and extrinsic apoptotic pathways.
This compound: A Dual-Pronged Attack: this compound possesses a more nuanced mechanism of action.[4] While it is a potent and selective inhibitor of HDAC6, its superior antitumor activity is attributed to a second, critical function: the inhibition of microtubule polymerization.[4]
-
HDAC6 Inhibition: Selective inhibition of HDAC6 leads to the hyperacetylation of its primary substrate, α-tubulin.
-
Microtubule Disruption: this compound binds to the colchicine site on β-tubulin, directly inhibiting the polymerization of microtubules. This disruption of the cytoskeleton is a well-established anticancer mechanism, leading to G2/M phase cell cycle arrest and apoptosis.[4]
This dual-targeting provides a synergistic effect, enhancing the antitumor potency of this compound beyond what is achievable by HDAC6 inhibition alone.[4]
Signaling Pathway Diagrams
Figure 1. Pan-HDAC inhibitor signaling pathway.
References
- 1. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for SKLB-23bb
For Immediate Implementation by Laboratory Personnel
As a novel, potent, and selective inhibitor of histone deacetylase 6 (HDAC6), SKLB-23bb is a promising candidate in anticancer research.[1] Responsible innovation includes the safe management and disposal of this compound. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, ensuring laboratory safety and environmental protection.
While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, its classification as a research-grade, biologically active compound necessitates its handling as hazardous chemical waste. The following procedures are based on established best practices for laboratory chemical waste management.
Quantitative Data Summary for Disposal
The following table summarizes key quantitative and qualitative parameters to consider when preparing this compound and its associated waste for disposal.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to its biological activity as an HDAC6 and tubulin inhibitor with cytotoxic effects, this compound must be considered hazardous. |
| Container Type | Compatible, leak-proof, with a secure screw-top cap. Original container if possible. | To prevent reactions and spillage. Do not use metal containers for acidic or basic solutions. |
| Container Capacity | Do not fill beyond 90% capacity. | To allow for expansion of contents and prevent spills. |
| Aqueous Waste pH | Neutralize to a pH between 5.5 and 10.5 only if institutional policy permits and the solution contains no other hazardous materials. | To prevent corrosion of plumbing and adverse reactions in the wastewater system. However, given the nature of this compound, drain disposal is not recommended. |
| Empty Container Rinsate | Triple rinse with a suitable solvent. Collect all rinsate as hazardous waste. | To ensure the removal of residual hazardous chemicals from the container before its disposal. |
| Accumulation Time Limit | Adhere to institutional and local regulations for satellite accumulation areas (typically up to 1 year for partially filled containers). | To ensure timely and safe removal of hazardous waste from the laboratory. |
Disposal Protocol for this compound
The following step-by-step protocol outlines the procedure for the disposal of this compound and materials contaminated with it. This protocol is designed to be implemented within the framework of an institution's broader Environmental Health and Safety (EHS) program.
1. Waste Segregation and Collection:
- Solid Waste: Collect un-used or expired this compound powder in its original container or a clearly labeled, compatible container. Materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed plastic bag or container labeled as hazardous chemical waste.
- Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof container. Do not mix with other incompatible waste streams. Aqueous and organic solvent waste should be collected separately.
- Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
2. Labeling:
- Affix a hazardous waste label to all containers holding this compound waste as soon as the first drop of waste is added.
- The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- All constituents of the waste stream, including solvents and their approximate percentages.
- The associated hazards (e.g., "Toxic," "Cytotoxic").
- The date the container was started.
- The name and contact information of the generating researcher or lab.
3. Storage in a Satellite Accumulation Area (SAA):
- Store all this compound waste containers in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.
- The SAA must be away from sinks and floor drains.
- Ensure secondary containment is used to capture any potential leaks.
- Keep waste containers securely closed at all times, except when adding waste.
4. Requesting Waste Pickup:
- Once a waste container is full (not exceeding 90% capacity) or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
- Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will handle the transportation and final disposal.
5. Disposal of Empty Containers:
- A container that held this compound is considered "empty" only after it has been triple-rinsed with a solvent capable of removing the compound.
- The rinsate from this process must be collected and disposed of as hazardous waste.
- After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final EHS handling.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SKLB-23bb
Essential safety protocols and operational plans for the potent HDAC6 and microtubule inhibitor, SKLB-23bb, are critical for ensuring researcher safety and maintaining experimental integrity. This guide provides detailed, step-by-step procedures for the safe handling, storage, and disposal of this compound, alongside experimental methodologies, to support your drug development research.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained on the following procedures before handling this compound.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required PPE for various handling scenarios.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Full-face respirator or a half-mask respirator with appropriate cartridges- Chemical-resistant disposable gown- Two pairs of chemotherapy-grade nitrile gloves- Safety goggles with side shields |
| Preparing Solutions | - Chemical fume hood- Chemical-resistant disposable gown- Two pairs of chemotherapy-grade nitrile gloves- Safety goggles with side shields |
| Cell Culture and In Vitro Assays | - Biological safety cabinet (Class II)- Laboratory coat or disposable gown- Nitrile gloves- Safety glasses |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Chemical-resistant disposable gown or coveralls- Heavy-duty chemical-resistant gloves over nitrile gloves- Chemical splash goggles and face shield- Shoe covers |
Engineering Controls:
-
Ventilation: All handling of this compound powder and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Safety Equipment: An accessible safety shower and eyewash station must be available in the immediate vicinity of where this compound is handled.[1]
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]
Operational Plan: From Receipt to Disposal
A clear and structured workflow is essential for the safe management of this compound within the laboratory.
Disposal Plan
Dispose of this compound and all contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[1]
Waste Segregation and Collection:
-
Solid Waste: Collect all disposable PPE, contaminated labware (e.g., pipette tips, tubes), and any unused this compound powder in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
All waste containers must be disposed of through an approved hazardous waste disposal plant.[1]
Experimental Protocols
This compound is a potent HDAC6-selective inhibitor and also functions as a microtubule polymerization inhibitor by binding to the colchicine site on β-tubulin.[2][3][4] This dual mechanism of action leads to cell cycle arrest at the G2/M phase and induces apoptosis.[2][4]
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from established methodologies for assessing the cytotoxic effects of this compound on tumor cell lines.[5]
Quantitative Data from Literature:
| Cell Line | IC50 (nmol/L) for this compound |
| Jeko-1 | < 100 |
| Most other tested cell lines | < 100 |
Data extracted from a study by Chen et al. (2018).[5]
Cell Cycle Analysis
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution of tumor cells.[5]
-
Cell Plating: Plate cells in 6-well culture plates and allow them to adhere.
-
Treatment: Treat the cells with the desired concentrations of this compound for 24 hours.
-
Fixation: Wash the cells twice with PBS and then fix them with 75% ethanol overnight.
-
Staining: Wash the cells three times with PBS and then stain with propidium iodide (PI) (50 µg/mL) for 20 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathway
This compound's dual-action mechanism disrupts two critical cellular processes.
References
- 1. This compound|1815580-06-3|MSDS [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A HDAC6-Selective Inhibitor, Exhibits Superior and Broad-Spectrum Antitumor Activity via Additionally Targeting Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
